2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione
描述
BenchChem offers high-quality 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)18-8-9-19-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLJGLBNSMYYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190750 | |
| Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870243-67-7 | |
| Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870243-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-tert-butoxyethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Structure Elucidation of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the molecule 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione. While specific experimental data for this compound is not widely published, this document leverages established principles of organic chemistry and state-of-the-art analytical techniques to present a robust, predictive workflow for its characterization. The methodologies detailed herein are grounded in field-proven protocols and are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis, purification, and characterization of novel N-substituted isoindole-1,3-dione derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2][3]
Introduction: The Significance of N-Substituted Isoindole-1,3-diones
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][4] The N-substituent plays a critical role in modulating the pharmacological profile of these molecules, making the precise characterization of novel analogues, such as 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, a crucial step in drug discovery and development.
The molecule in focus, 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, with the chemical formula C14H17NO4 and a molecular weight of 263.29 g/mol , presents a unique combination of a bulky tert-butoxy group and a flexible ethoxy linker attached to the nitrogen of the isoindole-1,3-dione core.[5][6] The elucidation of its structure requires a multi-pronged analytical approach to confirm the connectivity of these distinct structural motifs.
Proposed Synthetic Strategy: A Predictive Pathway
While various methods exist for the synthesis of N-alkoxyphthalimides, a common approach involves the reaction of N-hydroxyphthalimide with a suitable alkylating agent.[7][8][9] For the target molecule, a plausible synthetic route would involve the reaction of N-hydroxyphthalimide with 1-(tert-butoxy)-2-chloroethane in the presence of a base.
Caption: Proposed synthetic pathway for 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione.
This nucleophilic substitution reaction is a well-established method for the formation of N-O bonds in phthalimide derivatives. The choice of a suitable base and solvent is critical to ensure good yields and minimize side reactions.
The Analytical Workflow: A Multi-Technique Approach for Structure Verification
The unambiguous confirmation of the structure of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione necessitates a synergistic application of several analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: A logical workflow for the structure elucidation process.
Mass Spectrometry (MS): The Molecular Blueprint
Rationale: Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, which can be used to determine the elemental composition.
Experimental Protocol:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the data to identify the molecular ion peak ([M+H]+ or [M+Na]+).
Predicted Data:
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C14H17NO4+H]+ | 264.1230 | Expected within 5 ppm |
| [C14H17NO4+Na]+ | 286.1049 | Expected within 5 ppm |
The observation of a peak corresponding to the calculated exact mass of the protonated or sodiated molecule would provide strong evidence for the successful synthesis of a compound with the correct elemental formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Rationale: Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, IR spectroscopy will confirm the presence of the characteristic imide carbonyl groups and the C-O ether linkages.
Experimental Protocol:
-
Acquire the IR spectrum of the purified solid compound using an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-600 cm-1.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Data:
| Wavenumber (cm-1) | Intensity | Assignment |
| ~1770-1790 | Strong | Asymmetric C=O stretching of the imide |
| ~1700-1720 | Strong | Symmetric C=O stretching of the imide |
| ~2850-3000 | Medium | C-H stretching of alkyl groups |
| ~1100-1200 | Strong | C-O stretching of the ether linkages |
The presence of two strong carbonyl absorption bands is a hallmark of the phthalimide moiety.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. 1H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR provides information about the number and types of carbon atoms.
Experimental Protocol:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the 13C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH2, and CH3 groups.
-
Process and analyze the spectra, including integration of proton signals, determination of chemical shifts, and analysis of coupling patterns.
Predicted ¹H NMR Data (in CDCl3):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Aromatic protons of the phthalimide ring |
| ~7.7-7.8 | m | 2H | Aromatic protons of the phthalimide ring |
| ~4.3-4.4 | t | 2H | O-CH2-N |
| ~3.8-3.9 | t | 2H | C(CH3)3-O-CH2 |
| ~1.2 | s | 9H | C(CH3)3 |
Predicted ¹³C NMR Data (in CDCl3):
| Chemical Shift (ppm) | Assignment |
| ~167 | Imide C=O |
| ~134 | Aromatic CH |
| ~132 | Quaternary aromatic C |
| ~123 | Aromatic CH |
| ~75 | O-CH2-N |
| ~73 | C(CH3)3 |
| ~65 | C(CH3)3-O-CH2 |
| ~27 | C(CH3)3 |
The combination of 1H and 13C NMR data will allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the tert-butoxy, ethoxy, and isoindole-1,3-dione fragments.
Data Integration and Conclusion
The final step in the structure elucidation process is the integration of all analytical data. The molecular formula determined by HRMS should be consistent with the functional groups identified by IR spectroscopy and the detailed structural information provided by NMR spectroscopy. A consistent and coherent interpretation of all data provides irrefutable proof of the structure of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione.
This guide provides a robust and scientifically sound framework for the structural elucidation of the target molecule. By following these protocols and principles, researchers can confidently characterize this and other novel N-substituted isoindole-1,3-dione derivatives, paving the way for further investigation into their chemical and biological properties.
References
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. [Link]
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Semantic Scholar. [Link]
-
N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. ResearchGate. [Link]
-
N-(ALKOXY)- AND N-(ACYLOXY)PHTHALIMIDES IN ORGANIC SYNTHESIS: FREE RADICAL SYNTHETIC APPROACHES AND APPLICATIONS. Chemistry of Heterocyclic Compounds. [Link]
-
A Facile Synthesis of (tert-alkoxy)amines. Cal Poly Digital Commons. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione. PubChem. [Link]
-
2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]
- Processes for preparing isoindoline-1,3-dione compounds.
- Processes for preparing isoindoline-1,3-dione compounds.
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Publishing. [Link]
-
13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). NP-MRD. [Link]
-
2-(2-(tert-Butoxy)ethoxy)isoindoline-1,3-dione 250mg. Dana Bioscience. [Link]
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. [Link]
-
Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. [Link]
-
2-tert-butyl-isoindole-1,3-dione. ChemSynthesis. [Link]
-
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST WebBook. [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. [Link]
-
2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethyl acetate. NIST WebBook. [Link]
-
Two-Dimensional Infrared Spectroscopy of Isotope-Diluted Low Density Amorphous Ice. NCCR MUST. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-(2-tert-butoxyethoxy)-1H-isoindole-1,3(2H)-dione - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
"2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione
Introduction
2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione is a member of the N-alkoxyphthalimide class of compounds. These molecules are of significant interest in synthetic organic chemistry, often serving as versatile precursors for O-centered radicals under photoredox conditions.[1][2] The phthalimide group, a common structural motif in medicinal chemistry and materials science, imparts unique electronic and steric properties.[3][4] Accurate structural elucidation and purity assessment are paramount for any application, and this is achieved through a combination of spectroscopic techniques.
This guide provides a detailed analysis of the expected spectroscopic data for 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by data from analogous structures reported in the literature.[5][6] The methodologies described represent standard, validated protocols for the characterization of novel organic compounds.[7][8]
Molecular Structure and Spectroscopic Implications
A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. We can dissect the molecule into three key fragments:
-
The Phthalimide Core: A rigid, aromatic system with two carbonyl groups. This unit will produce characteristic signals in the aromatic region of the NMR spectrum and strong, distinct carbonyl absorptions in the IR spectrum.
-
The Ethoxy Linker (-O-CH₂-CH₂-O-): A flexible aliphatic chain connecting the phthalimide nitrogen to the tert-butoxy group. The two methylene groups are chemically distinct (diastereotopic) and will give rise to separate signals in the NMR spectra.
-
The tert-Butyl Group (-C(CH₃)₃): A bulky, aliphatic group with nine equivalent protons. This will result in a very strong, sharp singlet in the ¹H NMR spectrum, a hallmark of this functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[9]
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, the spectrum is predicted to show distinct signals for each part of the structure. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.[7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| 7.85 - 7.95 | Multiplet (AA'BB') | 2H | H-Ar (α to C=O) | The protons on the aromatic ring adjacent to the electron-withdrawing carbonyl groups are deshielded and appear furthest downfield. |
| 7.75 - 7.85 | Multiplet (AA'BB') | 2H | H-Ar (β to C=O) | These aromatic protons are slightly less deshielded than their neighbors. The coupling between the aromatic protons typically results in a complex multiplet pattern. |
| 4.40 - 4.50 | Triplet | 2H | N-O-CH₂ - | This methylene group is directly attached to the electronegative N-O bond of the phthalimide system, causing a significant downfield shift. |
| 3.85 - 3.95 | Triplet | 2H | -CH₂ -O-tBu | This methylene group is adjacent to the ether oxygen, resulting in a moderate downfield shift, but less so than the one next to the phthalimide group. |
| 1.20 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong, sharp singlet. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| 164.5 | C =O | The carbonyl carbons of the imide are highly deshielded due to the double bond and proximity to two electronegative atoms (O and N). |
| 134.8 | Ar-C H | Aromatic carbons. The specific shifts are influenced by their position relative to the carbonyl groups. |
| 132.0 | Ar-C (quaternary) | The quaternary carbons of the benzene ring to which the imide group is fused. |
| 124.0 | Ar-C H | Aromatic carbons. |
| 77.5 | N-O-C H₂- | This carbon is shifted downfield due to its attachment to the electronegative N-O moiety. |
| 73.5 | C (CH₃)₃ (quaternary) | The quaternary carbon of the tert-butyl group. |
| 67.0 | -C H₂-O-tBu | This carbon is shifted downfield by the adjacent ether oxygen. |
| 27.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group appear in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum to obtain singlets for all carbon signals.
-
(Optional) Perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050 - 3100 | Medium | C-H stretch | Aromatic C-H |
| 2850 - 3000 | Medium-Strong | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1785 - 1795 | Strong | C=O stretch (asymmetric) | Imide |
| 1720 - 1730 | Strong | C=O stretch (symmetric) | Imide |
| 1600 - 1610 | Medium | C=C stretch | Aromatic Ring |
| 1150 - 1250 | Strong | C-O-C stretch (asymmetric) | Ether |
| 1050 - 1100 | Strong | N-O stretch | N-O Bond |
Interpretation: The most diagnostic signals in the IR spectrum are the two strong carbonyl (C=O) stretching bands characteristic of a phthalimide ring. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. Additionally, the strong absorption band corresponding to the C-O-C ether linkage provides further confirmation of the ethoxy moiety.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
-
Background Scan: Perform a background scan of the empty instrument (or with the pure KBr pellet/salt plate) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.
Predicted Mass and Fragmentation
-
Molecular Weight: C₁₄H₁₇NO₄ = 263.1158 g/mol
-
Expected Molecular Ion ([M]⁺ or [M+H]⁺): A high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) would be expected to show a peak at m/z 264.1230 for the protonated molecule [M+H]⁺.[7]
The fragmentation of the molecular ion is a key diagnostic tool. The bonds in the ethoxy linker are likely points of cleavage.
Interpretation: The most prominent fragmentation pathway would likely involve the cleavage of the N-O bond or the C-O bonds within the ether linkage. The observation of a fragment at m/z = 57 is a very strong indicator of a tert-butyl group. The phthalimide cation at m/z = 146 would also be a characteristic fragment.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
-
Data Analysis: Determine the m/z of the molecular ion to confirm the molecular formula. Analyze the major fragment ions to corroborate the proposed structure.
Integrated Spectroscopic Workflow
For unambiguous structure confirmation, data from all three techniques are synthesized. No single technique provides all the necessary information, but together they form a self-validating system.
Conclusion
The comprehensive spectroscopic analysis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione relies on the synergistic interpretation of NMR, IR, and MS data. The key identifying features are: the characteristic aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra, including a prominent tert-butyl singlet; the strong dual carbonyl absorptions in the IR spectrum confirming the imide functional group; and a molecular ion peak in the mass spectrum consistent with the molecular formula C₁₄H₁₇NO₄, along with predictable fragmentation patterns. This integrated approach ensures a high degree of confidence in the structural assignment and purity assessment, which is critical for its application in research and development.
References
- Organophotoredox Dioxygenation of Alkenes via ROH···F-Activated N‑Alkoxyphthalimides. (2025). Organic Letters.
- N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. (2024). The Journal of Organic Chemistry.
- Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications.
- Synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. (2021). Rasayan Journal of Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Journal of Chemistry.
- N-alkoxyphthalimides from nature sources. (n.d.). ResearchGate.
- 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. (2022). MDPI.
- Highlights of Spectroscopic Analysis – A Review. (2021). ResearchGate.
- The chemistry of isoindole natural products. (2013). Beilstein Journal of Organic Chemistry.
- Spectroscopic Analysis. (n.d.). EBSCO.
Sources
- 1. Organophotoredox Dioxygenation of Alkenes via ROH···F-Activated N‑Alkoxyphthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 5. acgpubs.org [acgpubs.org]
- 6. 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic Analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Technical Assessment: 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione in Selumetinib Manufacturing
Executive Summary: The Impurity Context
Selumetinib (KOSELUGO™) is a potent, selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). It is a critical therapeutic agent for Neurofibromatosis Type 1 (NF1) and various solid tumors.
The molecule 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione (CAS: 870243-67-7) represents a specific, process-related impurity (PRI) arising from the convergent synthesis of Selumetinib's N-(2-hydroxyethoxy) side chain. Its presence indicates a failure in the deprotection sequence of the starting materials used to generate the O-substituted hydroxylamine reagent.
Because this impurity contains a phthalimide moiety —a structural alert often associated with genotoxic potential (though specific risk depends on substitution)—and a lipophilic tert-butyl ether group, its rigorous control is mandated by ICH Q3A(R2) and Q3B(R2) guidelines.
Impurity Profile Snapshot
| Property | Detail |
| Chemical Name | 2-(2-(tert-Butoxy)ethoxy)isoindoline-1,3-dione |
| Role | Intermediate / Starting Material Impurity |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Origin | Incomplete hydrazinolysis of the side-chain precursor. |
| Detection Challenge | High lipophilicity compared to the target hydroxylamine reagent. |
Genesis of the Impurity: Synthetic Causality
To understand the origin of this impurity, one must analyze the "Side Chain Unit" synthesis strategy employed in Selumetinib manufacturing.
The Strategic Necessity of Protection
Selumetinib requires the installation of a 2-hydroxyethoxy side chain on the benzimidazole core.[1] Direct use of O-(2-hydroxyethyl)hydroxylamine presents a chemoselectivity challenge: the free hydroxyl group can compete with the amine during the coupling reaction, leading to ester byproducts.
To prevent this, process chemists employ a protection strategy :
-
Protection: The terminal hydroxyl is protected as a tert-butyl ether.
-
Activation: The nitrogen is introduced via N-hydroxyphthalimide (Gabriel-type synthesis).
-
Release: The phthalimide is removed to yield the reactive hydroxylamine.
The Impurity Arises When: Step 3 (Hydrazinolysis) is incomplete, or when the purification of the hydroxylamine reagent fails to remove the unreacted phthalimide precursor.
Pathway Visualization
The following diagram illustrates the chemical genealogy of the impurity within the Selumetinib synthetic route.
Figure 1: Synthetic genesis of the phthalimide impurity. The red node represents the topic molecule, which serves as the precursor to the critical side-chain reagent.
Analytical Strategy: Detection and Control
The detection of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione requires a method capable of distinguishing the neutral, lipophilic phthalimide from the polar, basic hydroxylamine and the amphoteric Selumetinib API.
Method Development Logic
-
Stationary Phase: A C18 or Phenyl-Hexyl column is recommended. The tert-butyl group and the phthalimide ring provide significant hydrophobic interaction, ensuring strong retention.
-
Mobile Phase: Acidic modification (Formic acid or TFA) is crucial.
Recommended HPLC Protocol
This protocol is designed for the Raw Material Release Testing of the O-(2-tert-butoxyethyl)hydroxylamine reagent, which is the most effective control point.
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 220 nm (Phthalimide absorbance) and 254 nm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 5 | Equilibrate (Elute salts/amines) |
| 5.0 | 5 | Isocratic hold |
| 15.0 | 90 | Linear ramp (Elute Phthalimide Impurity) |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibrate |
Mass Spectrometry Identification
For confirmation (LC-MS), the impurity exhibits a distinct fragmentation pattern in ESI(+) mode:
-
[M+H]⁺: m/z ~264.1
-
[M+Na]⁺: m/z ~286.1
-
Fragment m/z 208: Loss of tert-butyl group (isobutylene, -56 Da).
-
Fragment m/z 148: Phthalimide core ion (characteristic of the structural alert).
Experimental Synthesis of the Impurity Standard
To validate the analytical method, researchers must synthesize a reference standard of the impurity. This protocol ensures a high-purity standard for quantitative spiking studies.
Objective: Synthesize 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione.
Reagents:
-
N-Hydroxyphthalimide (1.0 eq)
-
1-Bromo-2-(tert-butoxy)ethane (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or
-
DMF (Dimethylformamide) - Anhydrous
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Hydroxyphthalimide (10 mmol, 1.63 g) in DMF (20 mL).
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) dropwise. The solution may turn deep red/orange due to the formation of the N-hydroxyphthalimide anion.
-
Alkylation: Add 1-Bromo-2-(tert-butoxy)ethane (11 mmol) slowly.
-
Reaction: Heat the mixture to 70°C for 6-12 hours. Monitor by TLC (Hexane:EtOAc 7:3). The red color should fade to yellow/colorless as the anion is consumed.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product is lipophilic and should precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1N HCl (to remove TEA), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via flash chromatography (Silica, 0-20% EtOAc in Hexane). -
Validation: Confirm structure via 1H NMR (Look for t-butyl singlet at ~1.2 ppm and aromatic phthalimide protons at ~7.8 ppm).
Control Strategy & Purge Logic
The most effective way to manage this impurity is upstream control . Once the coupling to the benzimidazole core occurs, removing phthalimide-based contaminants becomes significantly harder due to solubility overlaps with the API.
Purge Mechanism Decision Tree
The following workflow describes the logic for determining where to apply control limits.
Figure 2: Quality control decision tree emphasizing upstream testing of the hydroxylamine reagent.
Chemical Purging
If the impurity is detected in the hydroxylamine reagent, it can be chemically purged before the coupling step:
-
Hydrazinolysis: Treat the crude reagent with excess hydrazine hydrate in ethanol.
-
Filtration: The impurity is converted to phthalhydrazide , which is highly insoluble in ethanol and precipitates out.
-
Result: Filtration removes the phthalhydrazide, leaving the pure amine in solution. This is a self-validating purification step.
References
-
AstraZeneca AB. (2008). Process for the preparation of MEK inhibitors.[3][][5] World Intellectual Property Organization. WO2008055236.[5] Link
-
Array BioPharma Inc. (2007). N-substituted hydroxamic acid derivatives as MEK inhibitors.[5] U.S. Patent 7,425,637. Link
-
Albrecht, S., Defoin, A., & Tarnus, C. (2006).[6] Simple Preparation of O-Substituted Hydroxylamines from Alcohols.[6] Synthesis, 2006(10), 1635-1638. (Describes the general synthesis of O-alkyl hydroxylamines via phthalimide protection). Link
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).Link
-
PubChem. (2025). Compound Summary: 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione.[7] National Library of Medicine. Link (Note: Structural analogue reference for physical properties).
Sources
- 1. An Improved Process For The Preparation Of Selumetinib Sulfate [quickcompany.in]
- 2. veeprho.com [veeprho.com]
- 3. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]
- 6. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 7. 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione | C14H17NO3 | CID 12201134 - PubChem [pubchem.ncbi.nlm.nih.gov]
This guide provides a comprehensive technical overview for the synthesis of selumetinib, a potent and selective MEK1/2 inhibitor. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the intricacies of the synthetic pathway, the rationale behind key experimental choices, and a detailed analysis of potential process-related and degradation impurities. Our focus is on providing a robust framework for the synthesis and quality control of selumetinib, ensuring scientific integrity and reproducibility.
The Strategic Synthesis of Selumetinib: A Stepwise Approach
The manufacturing process of selumetinib is a multi-step chemical synthesis commencing with 2,3,4-trifluorobenzoic acid.[1] The synthetic strategy is designed to build the core benzimidazole structure and subsequently introduce the necessary functionalities. The choice of starting material is critical, as the fluorine substituents direct the regioselectivity of the initial nitration and subsequent nucleophilic aromatic substitution (SNAr) reactions.
A pivotal sequence in the synthesis has been jointly described by Array BioPharma and AstraZeneca.[1] This route begins with 2,3,4-trifluorobenzoic acid and proceeds through a series of transformations including nitration, SNAr amination, esterification, and a second SNAr amination to assemble the core functional groups.[1]
Building the Benzimidazole Core
The initial steps of the synthesis focus on the construction of the substituted benzimidazole core. This involves a carefully orchestrated sequence of reactions to install the required substituents in the correct positions.
A Detailed Synthetic Protocol is outlined below:
An improved process for the preparation of a key intermediate, 4-amino-2-(4-bromo-2-chloro-anilino)-3-fluoro-5-nitro-benzoic acid, involves the reaction of 4-amino-2,3-difluoro-5-nitrobenzoic acid with 4-bromo-2-chloroaniline.[2] The use of a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) in a suitable solvent such as tetrahydrofuran (THF) at low temperatures (-60°C to -55°C) is crucial for achieving the desired nucleophilic aromatic substitution.[2] This choice of a strong, non-nucleophilic base is critical to deprotonate the aniline nitrogen, enhancing its nucleophilicity without competing in the substitution reaction. The low temperature helps to control the exothermic reaction and minimize side product formation.
The subsequent reduction of the nitro group is a critical step. While various reducing agents can be employed, the use of a metal in an acidic medium is a common strategy.[2] This is followed by cyclization to form the benzimidazole ring. The reaction with diethoxymethane in the presence of an acid medium provides the carbon for the C2 position of the benzimidazole.[2]
Final Functionalization and Salt Formation
With the core benzimidazole structure in place, the final steps involve the introduction of the side chain and conversion to the desired salt form. The carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt).[1] This activated intermediate is then reacted with a protected hydroxylamine derivative.[1] The choice of EDCI/HOBt is a classic and effective method for amide bond formation, minimizing racemization and side reactions.
Finally, the protecting group is removed, and the free base of selumetinib is converted to its hydrogen sulfate salt.[1] The salt formation is typically carried out by treating the free base with sulfuric acid in a suitable solvent system, such as a mixture of acetone and water.[2] This process improves the drug's solubility and stability.[3]
Understanding and Controlling Impurities in Selumetinib Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by strict regulatory guidelines from agencies like the FDA, ICH, and EMA.[4] Impurities in selumetinib can originate from various sources, including the chemical synthesis process (process-related impurities) and degradation of the drug substance upon exposure to stress conditions.[4]
Process-Related Impurities
Process-related impurities are by-products or unreacted starting materials and intermediates from the synthetic route.[4] Their formation is often influenced by reaction conditions such as temperature, pH, and the purity of raw materials.
Table 1: Common Process-Related Impurities in Selumetinib Synthesis
| Impurity Name | Structure | Potential Origin |
| Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate | Incomplete saponification of the methyl ester intermediate.[4] | |
| 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid | Unreacted intermediate before the final amidation step.[5] | |
| N-Nitroso Selumetinib | Potential formation from nitrosating agents in the presence of the secondary amine in the selumetinib structure.[4] | |
| Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | An intermediate in the synthesis.[6] |
The formation of regioisomers during the methylation of the benzimidazole nitrogen is a potential challenge that can lead to impurities.[1] Careful control of the reaction conditions and purification methods are necessary to isolate the desired N1-methylated product.
Degradation Impurities
Selumetinib is susceptible to degradation under certain stress conditions, primarily oxidation and photooxidation.[7] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9]
Studies have shown that selumetinib degrades under hydrolytic (acidic and basic), oxidative, and photolytic (ultraviolet and visible light) stress.[7][8] Two major degradation products, an amide derivative (DP1) and an ester derivative (DP2), have been identified as arising from the photooxidation and oxidation of the N-(2-hydroxyethoxy)carboxamide side chain, respectively.[7][10]
dot
Caption: Selumetinib degradation pathway.
The identification of these degradation pathways is crucial for developing appropriate storage and handling conditions for the drug substance and formulated product.
Analytical Methodologies for Quality Control
Robust analytical methods are required for the quantitative analysis of selumetinib and the detection and quantification of its impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed.
Stability-Indicating RP-HPLC Method
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for routine quality control.[9] Such a method should be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
Table 2: Typical RP-HPLC Method Parameters for Selumetinib Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like selumetinib. |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).[9] | The combination of a buffer to control pH and an organic solvent allows for the elution and separation of compounds with varying polarities. |
| Flow Rate | 1.0 - 1.2 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection | UV at approximately 258 nm[9] | Selumetinib has a chromophore that absorbs in the UV region, allowing for sensitive detection. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a consistent temperature ensures reproducible retention times. |
Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[9]
LC-MS/MS for Impurity Identification and Characterization
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown impurities and degradation products.[7][8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[10] Fragmentation patterns obtained from MS/MS experiments are used to deduce the structure of the impurities.[7]
dot
Caption: Analytical workflow for selumetinib quality control.
Conclusion
The synthesis of selumetinib is a well-defined process that requires careful control of reaction conditions to ensure high purity and yield. A thorough understanding of potential process-related and degradation impurities is paramount for the development of a robust manufacturing process and for ensuring the safety and efficacy of the final drug product. The implementation of validated, stability-indicating analytical methods is critical for the quality control of selumetinib throughout its lifecycle. This guide provides a foundational understanding for scientists and researchers involved in the synthesis, development, and analysis of this important therapeutic agent.
References
-
Mishra, S., Rajput, N., Jadav, T., Kumar, P., & Kumar, A. (2024). Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry and stability-indicating analytical method of selumetinib. Biomedical Chromatography, 38(1), e5761. [Link]
-
Delobel, F., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. Pharmaceuticals, 15(12), 1494. [Link]
-
Delobel, F., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. PMC. [Link]
-
U.S. Food and Drug Administration. (2020, February 6). APPLICATION NUMBER: - 213756Orig1s000 PRODUCT QUALITY REVIEW(S). accessdata.fda.gov. [Link]
-
An Improved Process For The Preparation Of Selumetinib Sulfate. (n.d.). IP.com. [Link]
- Google Patents. (n.d.). WO2020212832A1 - Process of preparation of benzimidazole compounds.
-
Veeprho. (n.d.). Selumetinib Impurities and Related Compound. Veeprho. [Link]
- Google Patents. (n.d.). WO2023238000A1 - Process for preparation of selumetinib and salts thereof.
-
Pharmaffiliates. (n.d.). Selumetinib-impurities. Pharmaffiliates. [Link]
- Google Patents. (n.d.). WO2023238000A1.pdf. Googleapis.com.
-
Saindane, K. K., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Selumetinib in Capsule Dosage Form. Research Journal of Pharmacy and Technology, 15(6), 2545-2551. [Link]
-
Technical Disclosure Commons. (2025, September 22). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Technical Disclosure Commons. [Link]
-
ResearchGate. (n.d.). Synthesis of selumetinib (XXXV). ResearchGate. [Link]
-
Delobel, F., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. MDPI. [Link]
-
Axios Research. (n.d.). Selumetinib. Axios Research. [Link]
-
Perreault, S., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 61(10), 1387-1404. [Link]
Sources
- 1. How is Selumetinib Sulfate Synthesised?_Chemicalbook [chemicalbook.com]
- 2. An Improved Process For The Preparation Of Selumetinib Sulfate [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. 5-(4-broMo-2-chlorophenylaMino)-4-fluoro-1-Methyl-1H-benzo[d]iMidazole-6-carboxylic acid | 606144-04-1 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry and stability-indicating analytical method of selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
The Isoindole-1,3-dione Scaffold: From Structural Anchor to E3 Ligase Modulator
A Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary: The Privileged Scaffold
The isoindole-1,3-dione (phthalimide) core is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically marred by the thalidomide tragedy, this scaffold has undergone a renaissance, emerging as the cornerstone of Immunomodulatory Drugs (IMiDs) and the dominant E3 ligase recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).
This guide moves beyond basic organic chemistry to explore the functional utility of the scaffold. We analyze why this planar, bicyclic system binds effectively to the Cereblon (CRBN) pocket, how to synthesize it using green catalytic protocols, and how to leverage it for targeted protein degradation.
Structural Pharmacology & SAR
The isoindole-1,3-dione core consists of a benzene ring fused to a succinimide ring. Its pharmacological versatility stems from its ability to participate in hydrogen bonding (via the carbonyls),
The CRBN Binding Interface (The Glutarimide Connection)
For the most high-value application—oncology—the phthalimide core is typically fused or linked to a glutarimide ring. However, the isoindole-1,3-dione moiety itself dictates the orientation and neosubstrate specificity of the molecule.
-
The Tri-Tryptophan Pocket: The glutarimide ring inserts into a hydrophobic pocket formed by Trp380, Trp386, and Trp400 of the Cereblon (CRBN) protein.
-
The Phthalimide "Lid": The isoindole-1,3-dione ring sits at the solvent interface. Substitutions at the C4 and C5 positions of the phthalimide ring (e.g., the amino group in lenalidomide) protrude into the solvent and recruit specific "neosubstrates" (like IKZF1/3 or CK1
) for ubiquitination.
Structure-Activity Relationship (SAR) Matrix
The biological output of the scaffold can be tuned via specific substitution vectors:
| Position | Modification Type | Effect on Pharmacology | Example Drug |
| N-Terminus | Glutarimide attachment | Critical for CRBN binding (E3 Ligase recruitment). | Thalidomide |
| N-Terminus | Alkyl/Aryl linkers | Used in PROTACs to reach the Target Protein (POI). | dBET1 (PROTAC) |
| C4-Position | Amino (-NH2) | Increases potency; alters neosubstrate recruitment (IKZF1 degradation). | Lenalidomide |
| C4-Position | Fluoro (-F) | Modulates metabolic stability and pKa. | Fluoro-thalidomide |
| C5-Position | Bulky groups | Often tolerated; used for linker attachment in PROTACs without disrupting CRBN binding. | Pomalidomide-PEG linkers |
Mechanism of Action: The Molecular Glue
The defining mechanism of modern isoindole-1,3-dione derivatives is Targeted Protein Degradation (TPD) . Unlike traditional inhibitors that block an active site, these molecules act as "molecular glues."
The Ternary Complex
The drug facilitates a non-native protein-protein interaction between the E3 ubiquitin ligase (CRBN) and a target protein (Neosubstrate).
Figure 1: The molecular glue mechanism where the isoindole-1,3-dione derivative bridges the E3 ligase and the disease-causing protein, leading to proteasomal degradation.
Synthetic Methodologies
While the classical Gabriel Synthesis (hydrazine cleavage) is well-known, it is atom-inefficient for medicinal chemistry libraries. We prioritize a Green Catalytic Protocol using sulphamic acid, which offers high yields, short reaction times, and simple workup.
Protocol: Sulphamic Acid Catalyzed Condensation
Objective: Synthesis of N-substituted isoindole-1,3-diones. Scope: Applicable to anilines, aliphatic amines, and sterically hindered amines.
Reagents:
-
Phthalic Anhydride (1.0 eq)
-
Primary Amine (1.0 eq)
-
Sulphamic Acid (
) (10 mol%)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Ethanol or Water (for green compliance)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve Phthalic Anhydride (10 mmol) and the substituted Primary Amine (10 mmol) in 10 mL of Ethanol.
-
Catalysis: Add Sulphamic Acid (1 mmol, 10 mol%) to the mixture.
-
Reaction: Reflux the mixture at 80°C.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction is typically complete in 15–45 minutes.
-
-
Workup (Self-Validating):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/cold water (50 mL).
-
Validation: The product should precipitate immediately as a solid due to the high lipophilicity of the imide compared to the starting amine/acid.
-
-
Purification: Filter the solid, wash with cold water (2x 10 mL) to remove the water-soluble catalyst. Recrystallize from ethanol if necessary.
Why this protocol?
-
Atom Economy: Water is the only byproduct.
-
Scalability: Can be scaled from milligrams to grams without changing parameters.
-
Safety: Avoids high-boiling toxic solvents (DMF, DMSO) used in traditional thermal condensation.
Synthesis Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route based on amine reactivity and substrate stability.
Emerging Applications: Beyond Thalidomide
While oncology dominates, the scaffold is chemically privileged for other domains.
PROTAC Linkerology
In PROTAC design, the isoindole-1,3-dione is the "Warhead A" (E3 recruiter). The exit vector for the linker is critical.
-
C4-Attachment: Short alkyl linkers here often lead to better degradation of nuclear receptors.
-
C5-Attachment: Preferred for kinase degraders to minimize steric clash with the CRBN pocket.
Anti-Inflammatory (COX Inhibition)
Isoindole-1,3-dione derivatives exhibit cyclooxygenase (COX) inhibitory activity.[1]
-
Mechanism: The planar dione structure mimics the arachidonic acid transition state.
-
Selectivity: N-substitution with bulky aryl groups (e.g., 4-fluorophenyl) enhances COX-2 selectivity, reducing gastric side effects associated with non-selective NSAIDs.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[2][3][4] Nature. [Link]
-
Ito, T., et al. (2010).[3] Identification of a primary target of thalidomide teratogenicity. Science. [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology. [Link]
-
Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides using sulphamic acid.[5] Der Pharma Chemica. [Link]
-
Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[2][3] Nature Reviews Cancer. [Link]
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[6] Nature Reviews Drug Discovery. [Link]
Sources
- 1. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spring8.or.jp [spring8.or.jp]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Gabriel synthesis of N-substituted phthalimides with ether linkage
An Application Guide to the Gabriel Synthesis of N-Substituted Phthalimides with Ether Linkages
Authored by: A Senior Application Scientist
Abstract
The Gabriel synthesis is a cornerstone of organic chemistry for the controlled preparation of primary amines, effectively circumventing the common issue of overalkylation seen with direct ammonia alkylation.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted phthalimides containing an ether linkage, a common structural motif in pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, validated protocols for both the alkylation and deprotection steps, and discuss the critical parameters that ensure high yield and purity.
Introduction: The Strategic Advantage of the Gabriel Synthesis
The synthesis of primary amines is a fundamental transformation in organic chemistry. However, the direct alkylation of ammonia is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[2] The Gabriel synthesis, named after its discoverer Siegmund Gabriel, offers an elegant solution by using the phthalimide anion as a protected surrogate for ammonia.[3]
The process involves two main stages:
-
N-Alkylation: The potassium salt of phthalimide, a robust and non-basic nucleophile, undergoes an SN2 reaction with a primary alkyl halide.[3][4] The bulky nature of the phthalimide nucleophile and the reduced nucleophilicity of the resulting N-alkylphthalimide product prevent subsequent alkylation reactions.[2][5]
-
Deprotection: The N-alkylphthalimide is subsequently cleaved to release the desired primary amine.[6]
This methodology is particularly valuable for synthesizing molecules that contain additional functional groups, such as the ether linkage discussed herein. The stability of the phthalimide group under various reaction conditions makes it an ideal protecting group for the amine functionality during multi-step syntheses.[7]
Mechanistic Pathway and Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a well-defined, stepwise process.
Step 1: Formation of the Phthalimide Nucleophile
Phthalimide's N-H proton is significantly more acidic (pKa ≈ 8.3) than that of a typical amine due to the two adjacent electron-withdrawing carbonyl groups that stabilize the resulting conjugate base through resonance.[2] Treatment with a suitable base, such as potassium hydroxide (KOH) or potassium hydride (KH), readily deprotonates the nitrogen, forming potassium phthalimide.[5][8] This salt is a potent nitrogen nucleophile, poised for the subsequent alkylation step.
Step 2: SN2 Alkylation with an Ether-Containing Halide
The core of the synthesis is the bimolecular nucleophilic substitution (SN2) reaction between the phthalimide anion and an alkyl halide.[4] To introduce an ether linkage, an alkyl halide containing an ether moiety (e.g., 2-bromoethyl methyl ether) is used.
-
Causality of Reagent Choice: This step is highly sensitive to steric hindrance. Therefore, it is most efficient with primary alkyl halides.[3] Secondary halides react sluggishly, and tertiary halides are unsuitable.[5] The choice of solvent is also critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the potassium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.[6]
Step 3: Deprotection to Liberate the Primary Amine
The final and often most crucial step is the cleavage of the robust N-alkylphthalimide to release the primary amine. Several methods exist, each with distinct advantages and limitations.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and often preferred method.[6] The N-alkylphthalimide is treated with hydrazine (NH₂NH₂) in a solvent like ethanol. Hydrazine, being a strong nucleophile, attacks the carbonyl carbons, leading to the formation of the desired primary amine and a highly stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, simplifying purification.[5][8]
-
Acidic or Basic Hydrolysis: While possible, hydrolysis with strong acids (e.g., HCl) or bases (e.g., NaOH) requires harsh conditions, such as prolonged heating, which can be incompatible with other sensitive functional groups in the molecule.[7][8]
-
Reductive Deprotection (Ganem's Method): For substrates sensitive to hydrazinolysis, a milder, near-neutral method can be employed. This involves a two-stage, one-flask operation using sodium borohydride (NaBH₄) followed by acetic acid, which converts the phthalimide into phthalide, a byproduct that is easily removed by extraction.[9][10] This method is particularly useful in peptide synthesis to avoid racemization.[9][10]
Visualizing the Synthesis and Workflow
Overall Reaction Scheme
Caption: General scheme for the Gabriel synthesis of primary amines with an ether linkage.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis and isolation.
Detailed Experimental Protocols
This section provides a representative protocol for the synthesis of N-(2-methoxyethyl)phthalimide and its subsequent conversion to 2-methoxyethan-1-amine.
Part A: Synthesis of N-(2-methoxyethyl)phthalimide
Objective: To synthesize the N-substituted phthalimide intermediate via SN2 alkylation.
Table 1: Reagents and Materials for Part A
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
|---|---|---|---|---|
| Phthalimide | C₈H₅NO₂ | 147.13 | 10.0 g | 67.9 mmol (1.0) |
| Potassium Hydroxide (85%) | KOH | 56.11 | 4.5 g | ~68.0 mmol (1.0) |
| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 10.4 g (7.6 mL) | 74.8 mmol (1.1) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 500 mL | - |
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalimide (10.0 g, 67.9 mmol) and DMF (100 mL).
-
Deprotonation: While stirring, add powdered potassium hydroxide (4.5 g, ~68.0 mmol). The mixture may warm slightly. Stir at room temperature for 1 hour to ensure complete formation of potassium phthalimide. The solution should become a clear, pale yellow.
-
Alkylation: Add 2-bromoethyl methyl ether (7.6 mL, 74.8 mmol) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and stir for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the phthalimide spot indicates reaction completion.
-
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Pour the dark reaction mixture slowly into a beaker containing 500 mL of vigorously stirring ice-cold deionized water. c. A pale-yellow or white precipitate of N-(2-methoxyethyl)phthalimide will form. d. Continue stirring for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the solid with copious amounts of cold water to remove residual DMF and salts.
-
Purification and Characterization: a. Dry the crude product in a vacuum oven at 50 °C. b. For higher purity, the product can be recrystallized from an ethanol/water mixture. c. The expected yield is typically in the range of 80-95%. d. Characterize the product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure.
Part B: Deprotection via Hydrazinolysis
Objective: To cleave the N-(2-methoxyethyl)phthalimide to yield 2-methoxyethan-1-amine.
Table 2: Reagents and Materials for Part B
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
|---|---|---|---|---|
| N-(2-methoxyethyl)phthalimide | C₁₁H₁₁NO₃ | 205.21 | 10.0 g | 48.7 mmol (1.0) |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 3.0 mL | ~61.5 mmol (1.25) |
| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 50 mL | - |
Protocol:
-
Setup: In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, dissolve N-(2-methoxyethyl)phthalimide (10.0 g, 48.7 mmol) in 150 mL of 95% ethanol. Gentle warming may be required.
-
Hydrazinolysis: Add hydrazine hydrate (3.0 mL, ~61.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2 hours. A voluminous white precipitate of phthalhydrazide will form.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Add concentrated hydrochloric acid (~10 mL) to the stirred suspension until the pH is ~1-2. This dissolves any remaining amine into the solution as its hydrochloride salt. c. Heat the mixture at reflux for an additional 1 hour to ensure complete cleavage. d. Cool the mixture in an ice bath and filter off the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol. e. Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator. f. To the remaining aqueous residue, add a concentrated solution of sodium hydroxide (e.g., 50% w/v) dropwise while cooling in an ice bath until the solution is strongly basic (pH > 12). This liberates the free primary amine.
-
Extraction and Purification: a. Extract the aqueous solution with dichloromethane (3 x 50 mL). b. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation.
-
Expert Insight: Since 2-methoxyethan-1-amine is a low-boiling-point liquid, care must be taken during solvent removal to avoid product loss. c. The crude amine can be further purified by fractional distillation if necessary. The expected yield is typically 70-90%.
-
Concluding Remarks
The Gabriel synthesis remains a highly reliable and versatile method for the preparation of primary amines, especially those bearing sensitive functional groups like ethers. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can achieve high yields of pure N-substituted phthalimides and their corresponding primary amines. The protocols detailed in this note provide a robust framework for the successful application of this classic and powerful synthetic tool in modern research and development.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
Vedantu. (2025). Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
BYJU'S. (2019). What is Gabriel Phthalimide Synthesis Reaction? [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. [Link]
-
Chemistry Notes. (2023). Gabriel synthesis: Easy mechanism, procedure, applications. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
Ashenhurst, J. (2018). The Gabriel Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: Strategic Forced Degradation Studies of Selumetinib and the Significance of Impurity Profiling
Introduction: The Imperative of Forced Degradation in Drug Development
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and products. By subjecting a drug to conditions more severe than accelerated stability testing, we gain crucial insights into its intrinsic stability, elucidate potential degradation pathways, and identify the resulting degradation products. This information is not merely a regulatory requirement; it is fundamental to developing a robust and stable formulation, establishing appropriate storage conditions and shelf-life, and ensuring the development of a validated, stability-indicating analytical method.[1]
Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, is approved for the treatment of pediatric patients with neurofibromatosis type 1.[2][3] Ensuring its stability and purity throughout its lifecycle is paramount for patient safety and therapeutic efficacy. This application note provides a comprehensive guide to conducting forced degradation studies on Selumetinib, with a special focus on the identification and significance of potential impurities, such as "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione," which has been identified as a Selumetinib-related impurity.[4]
Regulatory Framework: Adherence to ICH Guidelines
Forced degradation studies are mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) providing a clear framework. The relevant guidelines include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products : This guideline outlines the core principles of stability testing, including the requirement for stress testing to elucidate the intrinsic stability of the drug substance.[5][6]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products : This provides specific guidance on how to assess the photostability of a drug.[6]
-
ICH Q2(R1): Validation of Analytical Procedures : The data from forced degradation studies are essential for validating that the analytical method is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
ICH Q3A(R2) & Q3B(R2): Impurities in New Drug Substances and Products : These guidelines set thresholds for the reporting, identification, and qualification of impurities.[7]
A key objective of these studies is to achieve a target degradation of 5-20% of the active ingredient.[5][8] This range is considered optimal for generating a sufficient yet manageable profile of degradation products without completely destroying the molecule.[8]
Understanding Selumetinib's Stability Profile
Recent studies have shed light on the degradation behavior of Selumetinib. It has been found to be particularly susceptible to oxidative and photolytic stress.[9][10][11] In contrast, some studies have shown it to be relatively stable under certain hydrolytic conditions.[9] The primary degradation pathways often involve the oxoamide side chain of the molecule.[10][11]
Experimental Protocols for Forced Degradation of Selumetinib
The following protocols are designed to assess the stability of Selumetinib under various stress conditions as stipulated by ICH guidelines.
Materials and Reagents
-
Selumetinib reference standard
-
"2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione" reference standard (if available)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Inert Sustain C18 column (250 mm × 4.6 mm, 5 µm) or equivalent[12]
Preparation of Stock Solutions
Prepare a primary stock solution of Selumetinib in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a concentration of approximately 1 mg/mL.[12]
Stress Conditions
For each condition, a sample of the Selumetinib stock solution is treated as described below. A control sample, diluted in the same solvent system but without the stressor, should be analyzed concurrently.
4.3.1. Acid Hydrolysis
-
To 1 mL of Selumetinib stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After the designated time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent.
4.3.2. Base Hydrolysis
-
To 1 mL of Selumetinib stock solution, add 1 mL of 0.1 N NaOH.
-
Maintain the solution at 60°C for a specified duration.
-
Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL.[12]
4.3.3. Oxidative Degradation
-
To 1 mL of Selumetinib stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified time.
-
Dilute to a final concentration of approximately 100 µg/mL.
4.3.4. Thermal Degradation
-
Place the solid Selumetinib drug substance in a thermostatically controlled oven at 80°C for a defined period.
-
Separately, expose a solution of Selumetinib to the same temperature.
-
After exposure, dissolve the solid sample and dilute the solution to a final concentration of approximately 100 µg/mL.
4.3.5. Photolytic Degradation
-
Expose a solution of Selumetinib to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the sample to a final concentration of approximately 100 µg/mL.
Caption: Experimental workflow for the forced degradation of Selumetinib.
Analytical Methodology
A validated stability-indicating analytical method is crucial for the successful analysis of forced degradation samples.
Stability-Indicating HPLC-UV Method
A reverse-phase HPLC method is typically employed for the separation and quantification of Selumetinib and its degradation products.
| Parameter | Condition | Reference |
| Column | Inert Sustain C18 (250 mm × 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Gradient or isocratic mixture of 0.1% Trifluoroacetic acid in Water and Acetonitrile | [12] |
| Flow Rate | 1.1 mL/min | [12] |
| Detection Wavelength | 258 nm | [12] |
| Column Temperature | 30 °C | [9] |
| Injection Volume | 10 µL |
This table presents a typical set of starting conditions. Method development and validation are required to ensure the method is suitable for its intended purpose.
LC-MS/MS for Impurity Identification and Structural Elucidation
For the identification and structural characterization of unknown degradation products, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is indispensable.[9][14]
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is often suitable for Selumetinib and its related compounds.
-
Mass Analyzer : A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended to obtain accurate mass measurements for elemental composition determination.[9]
-
Fragmentation : Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns, which are then used to elucidate the structure of the degradants by comparing them to the fragmentation of the parent drug.[9]
Results and Discussion
Degradation Behavior of Selumetinib
Analysis of the stressed samples will reveal the extent of degradation under each condition. A summary of expected findings based on published literature includes:
-
Oxidative and Photolytic Stress : Significant degradation is expected, leading to the formation of specific degradation products.[9][11] The primary degradation products are often related to modifications of the oxoamide side chain.[11]
-
Hydrolytic Stress : Selumetinib may show varying degrees of stability under acidic and basic conditions. Some studies report resistance to hydrolysis, while others indicate degradation.[2][9] This highlights the importance of specific experimental conditions.
-
Thermal Stress : The stability of Selumetinib under thermal stress should be evaluated for both the solid and solution states.
The mass balance should be calculated to ensure that the decrease in the API concentration corresponds to the increase in the concentration of the degradation products.
The Role of "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione" as a Potential Impurity
The compound "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione" is listed as a Selumetinib impurity.[4] While it is not a degradation product formed under the typical stress conditions described, its presence is significant for several reasons:
-
Synthesis-Related Impurity : It could be an impurity originating from the synthesis of Selumetinib or one of its starting materials.
-
Quality Control : As a known impurity, it is essential to have an analytical method that can detect and quantify it. This ensures that batches of the drug substance meet the required purity specifications.
-
Forced Degradation Context : During forced degradation studies, it is crucial to demonstrate that the analytical method can distinguish between degradation products and other potential impurities like "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione". This confirms the specificity of the stability-indicating method.
Caption: Relationship between impurities and the analytical method.
Conclusion
Forced degradation studies are a cornerstone of pharmaceutical development, providing essential data on the stability and degradation pathways of a drug substance. For Selumetinib, a systematic approach as outlined in this application note, in accordance with ICH guidelines, is critical. The susceptibility of Selumetinib to oxidative and photolytic stress necessitates careful formulation and packaging considerations.
Furthermore, the identification of potential impurities, such as "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione," underscores the importance of a holistic approach to purity control. A robust, validated, stability-indicating analytical method is the ultimate tool that ensures both degradation products and synthesis-related impurities are effectively monitored, safeguarding the quality and safety of the final drug product.
References
-
Identification of the Major Degradation Pathways of Selumetinib - PMC. (2022-11-30). Available from: [Link]
-
Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry and stability-indicating analytical method of selumetinib - PubMed. (2023). Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Available from: [Link]
-
Forced Degradation Studies - MedCrave online. (2016-12-14). Available from: [Link]
-
(PDF) Identification of the Major Degradation Pathways of Selumetinib - ResearchGate. (2022-12-02). Available from: [Link]
-
Identification of the Major Degradation Pathways of Selumetinib - PubMed. (2022-11-30). Available from: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Available from: [Link]
-
Evolution of selumetinib (relative amount) in solution under stress... - ResearchGate. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025-09-20). Available from: [Link]
-
Critical review of reports on impurity and degradation product profiling in the last decade. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Selumetinib in Capsule Dosage Form Research Article. (2022-05-24). Available from: [Link]
-
Development of two different eco-friendly label-free platforms for analysis of selumetinib. (2025-04-15). Available from: [Link]
-
Novel LC–MS/MS Method for the Determination of Selumetinib (AZD6244) in Whole Blood Collected with Volumetric Absorptive Microsampling - ResearchGate. Available from: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. Available from: [Link]
-
2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione - PubChem. Available from: [Link]
-
2-(2-(tert-Butoxy)ethoxy)isoindoline-1,3-dione 250mg - Dana Bioscience. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). Available from: [Link]
-
(PDF) Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. (2025-10-16). Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. Available from: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry and stability-indicating analytical method of selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. 2-(2-tert-butoxyethoxy)-1H-isoindole-1,3(2H)-dione - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Major Degradation Pathways of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
Protocol for tert-Butoxy Group Deprotection: Mechanisms, Scavengers, and Methodologies
Abstract & Strategic Overview
The tert-butoxy group (t-Bu) is a cornerstone of orthogonal protection strategies in organic synthesis, widely employed to mask carboxylic acids (as tert-butyl esters) and alcohols (as tert-butyl ethers). Its utility stems from its exceptional stability against nucleophilic attack and basic hydrolysis, combined with its high lability under specific acidic conditions.
However, the deprotection of t-Bu groups is not merely a hydrolytic cleavage; it is a cation management challenge . The reaction generates a reactive tert-butyl carbocation intermediate that, if left unchecked, causes irreversible alkylation of electron-rich regions in the substrate (e.g., Tryptophan indoles, Methionine sulfurs, or Tyrosine phenols).
This guide moves beyond basic recipes to provide a mechanistic understanding of tert-butoxy deprotection, emphasizing scavenger chemistry and kinetic control to ensure high fidelity in complex molecule synthesis.
Mechanistic Foundation: The Cation Trap
The cleavage of a tert-butoxy group follows an E1 or SN1 pathway, driven by the stability of the tertiary carbocation. The acid protonates the ether/ester oxygen, converting it into a good leaving group. The bond breaks, releasing the deprotected substrate and a tert-butyl cation (
The Critical Junction:
Once formed, the
-
Elimination (Desired): Loss of a proton to form isobutylene (gas), which escapes the system.
-
Scavenging (Desired): Reaction with an added nucleophile (scavenger) to form an inert byproduct.
-
Re-alkylation (Catastrophic): Attack on the deprotected substrate, leading to "t-butylated" impurities that are often inseparable by chromatography.
Visualization: The Deprotection Pathway[2][3]
Figure 1: Mechanistic divergence of tert-butyl deprotection.[2] Success depends on biasing the pathway toward isobutylene formation or scavenger adducts, avoiding substrate alkylation.
Critical Parameters & Scavenger Selection
The choice of scavenger is the single most important variable in this protocol. While water is a ubiquitous nucleophile, it is often insufficient for protecting highly sensitive residues in peptides or complex heterocycles.
Table 1: Scavenger Selection Matrix
| Scavenger | Role & Mechanism | Recommended For | Notes |
| Triisopropylsilane (TIS) | Hydride Donor. Reduces | General Purpose. The "Gold Standard" for modern synthesis. | Non-odorous, highly effective. Replaces the older Triethylsilane (TES). |
| Water | Nucleophile. Hydrolyzes | Robust Substrates. Essential co-solvent in TFA cocktails. | Enhances acidity of TFA by solvation; prevents TFA ester formation. |
| Thioanisole | Soft Nucleophile. Traps cations via S-alkylation. | Methionine/Cysteine. Prevents oxidation and alkylation of sulfur. | Accelerates removal of Pbf/Trt groups in peptide synthesis. |
| 1,2-Ethanedithiol (EDT) | Potent Nucleophile. | Tryptophan. Crucial if Trp is present to prevent indole alkylation. | Warning: Extreme stench. Use DTT (Dithiothreitol) as a lower-odor alternative if possible. |
| Phenol | Cation Trap. Forms tert-butyl phenol. | Tyrosine/Tyr. Protects phenolic side chains. | Solid at RT; usually dissolved in the TFA cocktail. |
Experimental Protocols
Protocol A: Standard TFA Deprotection (The "Cocktail" Method)
Best for: Peptides, amino acids, and robust small molecules requiring complete deprotection.
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Dichloromethane (DCM) (Optional, for solubility).
-
Scavengers: Triisopropylsilane (TIS), Water.[3]
Workflow:
-
Preparation: Dissolve the substrate in a minimal amount of DCM if it is not soluble in neat TFA.
-
Note: If the substrate is resin-bound (SPPS), wash the resin with DCM first.
-
-
Cocktail Generation: Prepare the cleavage cocktail.
-
Standard:TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v) .
-
Sensitive (w/ Met/Trp):TFA / Phenol / H₂O / Thioanisole / TIS (82.5 : 5 : 5 : 5 : 2.5) (Reagent K).
-
-
Reaction: Add the cocktail to the substrate.
-
Ratio: Use at least 10 mL of cocktail per gram of substrate (or resin).
-
Time: Stir at Room Temperature (20–25°C) for 1–4 hours.
-
Monitoring: Monitor by HPLC or TLC. For t-butyl esters, the disappearance of the singlet at ~1.45 ppm (¹H NMR) is diagnostic.
-
-
Workup (Precipitation):
-
Concentrate the mixture to ~20% volume under nitrogen flow or rotary evaporation (do not heat >30°C).
-
Add cold Diethyl Ether or MTBE (10x volume) to precipitate the product.
-
Centrifuge (3000 rpm, 5 min) and decant the supernatant (which contains the scavengers and t-butyl byproducts).
-
Repeat the ether wash 2 times.
-
-
Workup (Extraction - Small Molecules):
-
Evaporate TFA.[4]
-
Redissolve in EtOAc.
-
Wash with saturated NaHCO₃ (Caution: CO₂ evolution) to remove residual acid.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Mild/Selective Deprotection (HCl/Dioxane)
Best for: Substrates sensitive to TFA or when the hydrochloride salt is the desired final form.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial).
Workflow:
-
Dissolution: Dissolve the substrate in a minimal volume of 1,4-dioxane or DCM.
-
Addition: Add 4M HCl in Dioxane (5–10 equivalents relative to the t-butoxy group).
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature.
-
Note: This reaction is often slower than neat TFA but cleaner for acid-sensitive heterocycles.
-
-
Workup:
-
The product often precipitates directly as the HCl salt.
-
Filter the solid and wash with ether.
-
If no precipitate, evaporate the solvent and trace HCl under high vacuum.
-
Decision Logic & Troubleshooting
Use the following logic flow to determine the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate deprotection methodology based on substrate complexity.
Troubleshooting Guide
-
Problem: Incomplete Deprotection.
-
Problem: "Tert-butylated" Impurities (+56 Da mass shift).
-
Cause: Inefficient scavenging. The cation re-attached to the ring.
-
Solution: Switch from TIS to a thiol-based scavenger (EDT or DTT). Increase the volume of the scavenger cocktail.
-
-
Problem: Ester Hydrolysis (of other esters).
-
Cause: Too much water in the TFA.
-
Solution: Use anhydrous TFA/DCM without water, or use TIS as the sole scavenger.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[7] John Wiley & Sons.
-
Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][8][9] International Journal of Peptide and Protein Research, 12(5), 258-268.[3][9]
-
BenchChem. (2025).[1] Application Notes: Deprotection of t-Butyl Esters in PEG Linkers.
-
Hidasová, D., & Slanina, T. (2023).[10][11] Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups.[2] The Journal of Organic Chemistry, 88, 6932-6938.[2][10][11] [2]
-
Sigma-Aldrich. (2025). Cleavage Cocktails for Fmoc-SPPS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google ブックス [books.google.co.jp]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
Application Note: Strategic Utilization of tert-Butoxy Protected Linkers in Drug Development
Executive Summary
The precise assembly of bifunctional therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on orthogonal protection strategies. tert-Butoxy protected linkers (incorporating tert-butyl esters and tert-butyloxycarbonyl "Boc" groups) represent the industry standard for acid-labile protection. This guide details the mechanistic rationale, synthetic workflows, and troubleshooting protocols for deploying these linkers to ensure high-fidelity conjugation without compromising payload integrity.
Strategic Chemistry: The tert-Butyl Advantage
The Orthogonality Principle
In modern medicinal chemistry, the Fmoc/tBu strategy is dominant because it allows for the differentiation of reactive sites based on pH sensitivity.
-
Base Labile: Fmoc groups (removed by piperidine) allow for backbone elongation.
-
Acid Labile: tert-Butoxy groups (removed by TFA) protect side chains and linker termini until the final global deprotection step.
This orthogonality is critical in PROTAC synthesis, where the linker must connect two different ligands (POI binder and E3 ligase binder) without cross-reactivity.
Mechanistic Insight: The Cation Trap
The deprotection of tert-butoxy groups is driven by acidolysis, generating a reactive tert-butyl cation (
-
The Danger: This carbocation is a potent electrophile. If not quenched, it will re-alkylate nucleophilic residues on the payload (e.g., Cysteine thiols, Methionine thioethers, Tryptophan indoles), leading to permanent "Pbf-adducts" or alkylated impurities.
-
The Solution: The use of Scavengers .[1][2] A simple TFA/DCM mix is rarely sufficient for complex drugs. The addition of silanes (Triisopropylsilane - TIS) and water creates a "sink" that irreversibly traps the
cation.
Visualization: Orthogonal Protection Strategy
The following diagram illustrates the logical flow of orthogonal protection in linker synthesis.
Figure 1: The orthogonal workflow utilizing Boc-protection to ensure sequential, directional assembly of bifunctional molecules.
Application in PROTAC Development
PROTACs require a linker of precise length and composition (often PEG or Alkyl) to facilitate the formation of a ternary complex between the Target Protein and E3 Ligase.[3]
The "Mono-Boc" Strategy
Commercial linkers often come as Mono-Boc-Diamines (e.g., Boc-NH-PEG-NH2). This asymmetry is vital.
-
Step 1: The free amine reacts with the activated ester of the E3 Ligase ligand (e.g., Thalidomide-COOH).
-
Step 2: The Boc group remains intact, preventing polymerization.
-
Step 3: Acidic deprotection exposes the second amine.
-
Step 4: Coupling to the Warhead (Target Protein Ligand).
Data: Scavenger Efficiency in Linker Deprotection
The following table summarizes scavenger cocktails required based on the complexity of the payload attached to the linker.
| Payload Sensitivity | Recommended Cocktail (Vol %) | Target Impurities |
| Low (Simple Alkyl/Aryl) | TFA (50%), DCM (50%) | N/A |
| Medium (Contains Met/Tyr) | TFA (95%), H2O (2.5%), TIS (2.5%) | |
| High (Contains Cys/Trp) | Reagent K: TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%) | S- |
Detailed Experimental Protocols
Protocol A: High-Fidelity Deprotection of Boc-Linker Conjugates
Objective: Remove Boc protection from a PROTAC intermediate without alkylating the payload.
Materials:
-
Boc-protected intermediate (dried).
-
Trifluoroacetic Acid (TFA) - LCMS Grade.
-
Ultrapure Water.
-
Cold Diethyl Ether.
Procedure:
-
Preparation: Calculate the volume of cleavage cocktail needed (approx. 10 mL per gram of resin/solid).
-
Cocktail Mixing: In a fume hood, prepare a 95:2.5:2.5 mixture of TFA:TIS:H2O.
-
Note: Add TIS before water to prevent phase separation initially.
-
-
Reaction: Add the cocktail to the crude Boc-intermediate.
-
Incubation: Stir at room temperature for 30–60 minutes .
-
QC Check: Monitor by LCMS.[5] Look for the disappearance of
(Boc) and appearance of (Amine).
-
-
Precipitation:
-
Concentrate the solution under nitrogen flow (do not use high heat rotovap if payload is volatile/sensitive).
-
Add 10x volume of ice-cold diethyl ether .
-
Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant (which contains the scavenged
Bu-species).
-
-
Wash: Repeat ether wash 2x.
-
Drying: Lyophilize the resulting pellet to obtain the TFA-salt of the amine.
Protocol B: Synthesis of PROTAC via Mono-Boc Linker
Objective: Couple a Boc-NH-PEG4-NH2 linker to a Thalidomide derivative.
Workflow:
-
Activation: Dissolve Thalidomide-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.
-
Visual Cue: Solution often turns slight yellow.
-
-
Coupling: Add Boc-NH-PEG4-NH2 (1.2 eq) dissolved in minimal DMF.
-
Monitoring: Stir for 2–4 hours. Monitor via TLC (MeOH/DCM) or LCMS.
-
Workup: Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine/DIPEA), sat. NaHCO3, and brine.
-
Result: Boc-NH-PEG4-NH-Thalidomide. (Ready for Protocol A).
Troubleshooting & Quality Control
Common Failure Modes
-
Incomplete Deprotection:
-
Cause: TFA concentration too low or reaction time too short.
-
Fix: Increase TFA to >50% v/v. Ensure the intermediate is fully soluble in the cocktail.
-
-
Scavenger Adducts:
-
Cause: Old TIS or insufficient scavenger volume.
-
Fix: Use fresh TIS. If Met/Trp are present, switch to Reagent K .
-
-
Linker Hydrolysis:
-
Cause: Prolonged exposure to acid for ester-based linkers.
-
Fix: Limit reaction time to 30 mins max if the linker contains internal esters (rare in PEG, common in cleavable linkers).
-
Visualization: PROTAC Assembly Workflow
This diagram depicts the sequential assembly using the protocols above.
Figure 2: Step-by-step synthesis of a PROTAC using a mono-Boc protected diamine linker.
References
-
BenchChem. (2025).[4][6][7][8] Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2022). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1] Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from
-
Common Organic Chemistry. (2023). Boc Deprotection Mechanism - TFA.[9][10] Retrieved from
-
ACS Medicinal Chemistry Letters. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from
-
BOC Sciences. (2024). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved from
Sources
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. chempep.com [chempep.com]
Application Note: Trace Quantification of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione in Drug Substance
Executive Summary & Scientific Context
In modern pharmaceutical synthesis, 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione (hereafter referred to as TBID ) is a critical reagent used to introduce alkoxy-amine linkers via a modified Gabriel synthesis. It is frequently employed in the manufacturing of kinase inhibitors (e.g., MEK inhibitors like Selumetinib) and hydroxamate-based therapeutics.
While the phthalimide moiety itself is often chemically stable, the reagent represents a Process-Related Impurity (PRI) that must be controlled to trace levels (typically <10–100 ppm) in the final Active Pharmaceutical Ingredient (API). Under ICH M7(R2) guidelines, reagents containing reactive functional groups or those serving as precursors to hydrazines/hydroxylamines require rigorous assessment for mutagenic potential.
This Application Note provides a validated, self-checking protocol for the quantitation of TBID using LC-MS/MS (Triple Quadrupole) , ensuring compliance with ICH Q2(R2) and M7 regulatory standards.
Analytical Strategy & Method Development Logic
The Chemical Challenge
-
Lipophilicity: The tert-butyl group and the phthalimide ring make TBID significantly lipophilic (Predicted LogP ~2.6). Standard C18 columns are effective, but retention can be excessive if the organic modifier is not optimized.
-
Ionization: The molecule lacks a strongly basic nitrogen but possesses carbonyl oxygens and an ether oxygen, making it suitable for Positive Mode Electrospray Ionization (ESI+) via protonation
. -
Interference: The phthalimide core is common in many degradation products. Specificity is achieved via Multiple Reaction Monitoring (MRM) .
Strategic Decision Matrix
The following diagram outlines the decision logic for selecting the appropriate detection method based on the required Limit of Quantitation (LOQ).
Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on regulatory thresholds.
Protocol A: LC-MS/MS Quantitative Method (Gold Standard)
This method is designed for trace quantification (0.5 – 100 ppm) in the final drug substance.
Equipment & Conditions
-
System: Agilent 6400 Series Triple Quad or equivalent (Waters Xevo TQ-S, Sciex QTRAP).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.
-
Why: The 1.7 µm particle size ensures sharp peaks and high resolution from the API matrix.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Why Formic Acid: Facilitates protonation of the carbonyl oxygens for stable
generation.
-
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.00 | 10 | 0.4 |
| 1.00 | 10 | 0.4 |
| 6.00 | 90 | 0.4 |
| 8.00 | 90 | 0.4 |
| 8.10 | 10 | 0.4 |
| 12.00 | 10 | 0.4 |
Mass Spectrometry Parameters (Source: ESI+)
-
Precursor Ion:
264.1 (Calculated MW: 263.29). -
MRM Transitions:
-
Quantifier:
(Loss of tert-butyl group, ). -
Qualifier:
(Phthalimide core fragment).
-
-
Dwell Time: 100 ms.
-
Collision Energy (CE):
- : ~10–15 eV (Low energy required for t-butyl loss).
- : ~25–30 eV.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock: Dissolve 10 mg TBID in 100 mL diluent (100 µg/mL).
-
API Sample: Accurately weigh 50 mg of Drug Substance. Dissolve in 10 mL diluent (5 mg/mL).
-
Note: If API is insoluble in 50:50, dissolve in 100% DMSO first (max 5% volume) then dilute with water/ACN.
-
Protocol B: HPLC-UV Limit Test (Alternative)
Suitable for incoming raw material testing or early-stage intermediates where limits are higher (>500 ppm).
Conditions
-
Detector: UV-Vis / PDA at 220 nm (Phthalimide strong absorbance) and 254 nm (aromatic specificity).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Isocratic Mode: 40% Water / 60% Acetonitrile (Adjust based on API retention).
-
Injection Volume: 10 µL.
System Suitability Criteria
-
Tailing Factor:
. -
Theoretical Plates:
. -
Resolution:
between TBID and nearest API peak.
Mechanistic Visualization: Fragmentation & Workflow
The following diagram illustrates the ionization and fragmentation pathway utilized in the MS/MS method, confirming the specificity of the transition.
Figure 2: ESI+ Fragmentation pathway. The loss of the labile tert-butyl group is the primary transition for quantification.
Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be met (per ICH Q2(R2)).
Specificity (Blank Check)
-
Inject Diluent Blank.
-
Requirement: No interference peak at the retention time of TBID > 1% of the LOQ response.
Linearity & Range
-
Prepare 6 concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit.
-
Requirement: Correlation coefficient (
) .
Accuracy (Spike Recovery)
-
Spike the API solution with TBID at LOQ, 100%, and 150% levels.
-
Requirement: Recovery between 80.0% – 120.0% .
-
Troubleshooting: If recovery is low, matrix effects (ion suppression) are likely. Switch to Standard Addition Method or use a Deuterated Internal Standard (if available).
Sensitivity (LOD/LOQ)
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio
. -
Limit of Quantitation (LOQ): S/N ratio
.
Data Summary Table
| Parameter | Acceptance Criteria | Typical Result (LC-MS/MS) |
| Retention Time | 6.4 min | |
| Linearity ( | 0.998 | |
| Accuracy (LOQ) | 70-130% | 92% |
| Accuracy (100%) | 80-120% | 98% |
| Precision (%RSD) | 2.1% |
References
-
International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2023).[1][2][3] [Link]
-
International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures. (2023).[1][2][3] [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (2021). [Link]
-
PubChem. Compound Summary: 2-(2-butoxyethyl)isoindole-1,3-dione (Structural Analog).[Link]
-
Separation Science. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry.[Link]
Sources
Troubleshooting low yield in the synthesis of "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione"
Case ID: #N-Alkoxy-Linker-001 Subject: Troubleshooting Low Yield in N-Alkoxyphthalimide Synthesis Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Diagnostic Triage
The synthesis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione involves the formation of a C–O bond between N-hydroxyphthalimide (NHPI) and a 2-substituted ethanol derivative. Low yields in this specific synthesis are typically caused by three primary failure modes:
-
Moisture Contamination: The Mitsunobu reaction is intolerant to water, which hydrolyzes the phosphonium intermediate.
-
Reagent Quality: The degradation of azodicarboxylates (DEAD/DIAD) or the hygroscopic nature of NHPI.
-
Acid Sensitivity: The tert-butyl ether moiety is acid-labile. Standard acidic workups used to remove hydrazine byproducts can inadvertently degrade your product.
Quick Diagnostic Checklist
Before altering your synthetic route, verify the following:
Primary Route: The Mitsunobu Protocol[1]
The Mitsunobu reaction is the industry standard for synthesizing N-alkoxyphthalimides because it allows the use of the commercially available alcohol, 2-(tert-butoxy)ethanol , directly.
Optimized Protocol
| Component | Equivalents | Role | Critical Note |
| N-Hydroxyphthalimide (NHPI) | 1.0 | Nucleophile | pKa ~6-7. Must be dry (red/orange color indicates decomposition). |
| 2-(tert-Butoxy)ethanol | 1.0 - 1.1 | Substrate | Primary alcohol. Minimal steric hindrance. |
| Triphenylphosphine (PPh | 1.2 - 1.5 | Reductant | Excess ensures complete activation. |
| DIAD (or DEAD) | 1.2 - 1.5 | Oxidant | DIAD is preferred over DEAD for better stability and safety. |
| THF (Anhydrous) | [0.1 M] | Solvent | CRITICAL: Must be anhydrous.[1] |
Step-by-Step Methodology:
-
Dissolution: In a flame-dried flask under Argon/Nitrogen, dissolve PPh
(1.2 eq) and NHPI (1.0 eq) in anhydrous THF. -
Substrate Addition: Add 2-(tert-butoxy)ethanol (1.0 eq). Cool the mixture to 0°C .
-
Activation (The Critical Step): Add DIAD (1.2 eq) dropwise over 15–30 minutes. Do not allow the temperature to rise above 5°C during addition.
-
Why? Rapid addition generates excessive heat, promoting the decomposition of the betaine intermediate before it can activate the alcohol.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Add a small amount of water or ethanol to quench excess reagents.
Troubleshooting the Mitsunobu Route
Q: The reaction mixture turned dark brown/black immediately. Is this normal?
-
A: A color change to deep orange or light brown is normal. However, a rapid shift to black often indicates the decomposition of the azodicarboxylate or PPh
. This usually happens if the temperature was not controlled during addition. Action: Repeat with strict 0°C control.
Q: I see a new spot on TLC, but it co-elutes with Triphenylphosphine Oxide (TPPO).
-
A: This is the classic "Mitsunobu Nightmare." The polarity of N-alkoxyphthalimides often mimics TPPO.
-
Solution 1 (Precipitation): Triturate the crude residue with cold diethyl ether or a Hexane:Ether (9:1) mix. TPPO often precipitates out; your product (an ether) should remain soluble.
-
Solution 2 (Chromatography): Use a gradient of Toluene/Acetone instead of Hexane/EtOAc. TPPO tails significantly less in toluene systems.
-
Q: My yield is <20%. Where did the product go?
-
A: Check your workup. If you washed the organic layer with 1M HCl to remove hydrazine byproducts, you likely cleaved the tert-butyl group, forming the alcohol side product which washes away in the aqueous layer. Action: Use saturated NH
Cl or 5% citric acid for washes, or skip the acid wash entirely and rely on chromatography.
Alternative Route: Alkylation ( )
If the Mitsunobu reaction fails due to purification issues or reagent quality, the direct alkylation of NHPI is a robust alternative. This route avoids PPh
Reagents Required:
-
N-Hydroxyphthalimide (NHPI)
-
1-Bromo-2-(tert-butoxy)ethane (Note: You may need to synthesize this from the alcohol using
or buy it). -
Base: Triethylamine (
) or .
Optimized Protocol:
-
Dissolve NHPI (1.0 eq) in DMF (polar aprotic is essential for
). -
Add
(1.5 eq) or (2.0 eq). The solution will turn deep red (formation of the N-hydroxyphthalimide anion). -
Add 1-Bromo-2-(tert-butoxy)ethane (1.1 eq).
-
Heat to 50–60°C for 4–6 hours. Do not overheat (>80°C) to avoid elimination of the bromide or degradation of the t-butyl group.
-
Workup: Pour into water. The product often precipitates as a solid. If not, extract with EtOAc.
Comparison of Routes:
| Feature | Mitsunobu Route | Alkylation Route |
| Reagent Availability | High (Alcohol is common) | Medium (Bromide less common) |
| Atom Economy | Poor (Generates TPPO + Hydrazine) | Better (Generates KBr) |
| Purification | Difficult (TPPO removal) | Easy (Extraction/Crystallization) |
| Yield Potential | 70–90% (if optimized) | 60–80% |
Visual Troubleshooting Guides
Figure 1: Mechanistic Flow & Failure Points (Mitsunobu)
This diagram illustrates the critical intermediates. Note that the tert-butyl group remains passive but is vulnerable during aggressive workup.
Caption: The Mitsunobu pathway relies on the formation of the Oxyphosphonium ion.[3][4][5] Water competes with NHPI at this stage, killing the yield.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic flow to identify the root cause of yield loss based on Thin Layer Chromatography (TLC) analysis.
References
-
Mitsunobu, O. (1981).[2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link
- Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via the Mitsunobu reaction. Synthesis.
-
Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine (ADDP): A Versatile Reagent for Mitsunobu Reaction. Tetrahedron Letters. Link (Reference for alternative azodicarboxylates if DIAD fails).
-
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents.[4][5][6] Chemistry – A European Journal. Link (Strategies for TPPO removal).
-
Sigma-Aldrich Technical Bulletin . Mitsunobu Reaction: Application Note & Protocol. Link
Disclaimer: All chemical synthesis procedures should be performed by qualified personnel in a fume hood with appropriate Personal Protective Equipment (PPE). The stability of the tert-butyl ether group varies with specific conditions; pilot scale-up is recommended before bulk synthesis.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formation of Side-Products in Selumetinib Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Selumetinib. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the formation of impurities and side-products during the synthesis and handling of Selumetinib. Our goal is to equip you with the scientific understanding and practical methodologies to identify, control, and mitigate these unwanted products, ensuring the quality and integrity of your active pharmaceutical ingredient (API).
Impurities in Selumetinib can originate from various sources, including the synthetic route (process-related impurities) and degradation of the API under different conditions (degradation products).[1] Regulatory bodies like the FDA and EMA have stringent limits on impurity levels, making their characterization and control a critical aspect of drug development.[1]
Part 1: Frequently Asked Questions on Process-Related Impurities
Process-related impurities are by-products formed during the synthesis of the target molecule. Their formation is often influenced by reaction conditions, the quality of starting materials, and the efficiency of purification steps.
Question 1: During the synthesis of Selumetinib starting from 2,3,4-trifluorobenzoic acid, what are the potential isomeric impurities, and how can they be minimized?
Answer: The synthesis of Selumetinib involves several aromatic nucleophilic substitution (SNAr) reactions, which can potentially lead to the formation of positional isomers if the reaction conditions are not carefully controlled. A disclosed synthetic route begins with the nitration of 2,3,4-trifluorobenzoic acid.[2] In subsequent amination steps, the regioselectivity of the reaction is crucial.
-
Causality of Formation: Incomplete regioselectivity during the amination steps can lead to the formation of isomers. For example, the reaction of an intermediate with 4-bromo-2-chloroaniline needs to be highly selective to yield the desired product.
-
Troubleshooting & Mitigation:
-
Temperature Control: SNAr reactions are sensitive to temperature. Running the reaction at the optimal temperature can significantly improve selectivity.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO are commonly used, but their purity is critical.
-
In-situ Processes: An improved synthesis process that utilizes in-situ stage operations can help to minimize the formation of positional isomers by avoiding the isolation of reactive intermediates.[3] This approach also simplifies the work-up and isolation procedures, potentially improving the overall yield and purity.[3]
-
Question 2: We have detected an impurity identified as Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate. At what stage of the synthesis is this likely to form, and how can we control its presence?
Answer: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS No. 918321-18-3) is a potential process-related impurity.[4][5] Based on the known synthetic pathways of Selumetinib, this compound is likely an intermediate or a by-product from an incomplete reaction or a side reaction.
-
Point of Origin: This impurity could arise from a reduction step where a nitro group is intended to be reduced to an amine, but the reaction does not proceed to completion, or a side reaction occurs.
-
Control Strategy:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the consumption of starting materials and the formation of intermediates and by-products.
-
Purification: Efficient purification of intermediates is crucial. Recrystallization or column chromatography of the relevant intermediate can remove this impurity before it is carried into the final API.
-
Process Optimization: Re-evaluate the reaction conditions of the step where this impurity is formed. Factors to consider include the choice of reducing agent, reaction time, and temperature.
-
Part 2: Troubleshooting Degradation Products
Degradation products are impurities that form due to the decomposition of the API under the influence of factors like light, heat, moisture, and oxygen.[1] Selumetinib, particularly in solution, is susceptible to oxidative and photolytic degradation.[6][7][8]
Question 3: Our Selumetinib sample is showing two major degradation products upon exposure to light and air. What are these impurities, and what is the mechanism of their formation?
Answer: Forced degradation studies have revealed that Selumetinib is sensitive to oxidation and photooxidation, especially when in solution.[6][8][9][10] The primary site of degradation is the oxoamide side chain.[6][8]
-
Photooxidation Product (Amide Derivative): Exposure to light can lead to the formation of an amide derivative.
-
Oxidation Product (Ester Derivative): In the presence of oxidizing agents (like hydrogen peroxide) or atmospheric oxygen, an ester derivative can be formed.[6][8]
The formation of these degradation products has been characterized using LC-HRMSⁿ.[6][8]
Below is a diagram illustrating the main degradation pathways of Selumetinib.
Caption: Major degradation pathways of Selumetinib.
Question 4: How can we prevent the formation of oxidative and photooxidative degradation products during storage and handling?
Answer: Preventing the degradation of Selumetinib requires careful control of its storage and handling conditions.
-
Protection from Light: Store Selumetinib API and its formulations in light-resistant containers (e.g., amber vials or bottles).[1] During experimental work, minimize exposure to direct light.
-
Inert Atmosphere: For long-term storage, consider packaging the API under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: For liquid formulations, the addition of antioxidants could be explored to quench free radicals and inhibit oxidative degradation.
-
Temperature Control: Store the drug product at the recommended temperature of 25°C, with excursions permitted to 15°C to 30°C (59°F to 86°F).[11] While Selumetinib is relatively stable to thermal stress at high temperatures, controlling the temperature can slow down other degradation processes.[1]
Part 3: Analytical and Control Strategies
A robust analytical method is essential for the detection, quantification, and control of impurities in Selumetinib. A stability-indicating analytical method (SIAM) is one that can accurately measure the active ingredient without interference from its impurities and degradation products.[9][10]
Question 5: What is a suitable analytical method for identifying and quantifying Selumetinib and its impurities?
Answer: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing Selumetinib and its impurities.[1] Coupling HPLC with Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (LC-HRMS) is invaluable for the structural elucidation of unknown impurities.[6][9][12]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation between Selumetinib and its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Selumetinib and its impurities have significant absorbance (e.g., around 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Sample Preparation: Dissolve the Selumetinib sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
The following table summarizes the different types of impurities and the analytical techniques used for their detection.
| Impurity Type | Origin | Examples | Recommended Analytical Techniques |
| Process-Related | Chemical Synthesis | Unreacted intermediates, by-products, residual solvents | HPLC, GC (for residual solvents), LC-MS |
| Degradation | Storage and Handling | Oxidation, photooxidation, and hydrolysis products | HPLC, LC-MS, LC-HRMS, FT-IR |
| Elemental | Raw materials, catalysts | Heavy metals (e.g., arsenic, cadmium, lead, mercury) | Inductively Coupled Plasma (ICP-MS) |
Question 6: We have identified a potential mutagenic impurity, N-Nitroso N-Desmethyl Selumetinib. What are the control strategies for such impurities?
Answer: N-Nitroso N-Desmethyl Selumetinib is a potential nitrosamine impurity.[4] Nitrosamines are a class of compounds that are of high concern due to their potential mutagenicity. Control strategies for such impurities are stringent and should be based on a combination of process understanding and analytical testing, in line with ICH M7 guidelines.
-
Risk Assessment: Conduct a thorough risk assessment to identify potential sources of nitrosating agents and secondary amines in the manufacturing process.
-
Process Control: Modify the synthetic process to avoid the formation of the nitrosamine impurity. This could involve changing reagents, solvents, or reaction conditions.
-
Purge Factor Calculation: Demonstrate the effective removal of the impurity by downstream purification steps.
-
Analytical Testing: Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) to quantify the impurity at trace levels. The specification for this impurity will be very low, often in the parts-per-million (ppm) range.
Below is a workflow for managing potentially mutagenic impurities.
Caption: Workflow for controlling potentially mutagenic impurities.
References
-
Selumetinib Impurities and Related Compound - Veeprho. [Link]
-
Identification of the Major Degradation Pathways of Selumetinib - PMC. [Link]
-
Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry and stability-indicating analytical method of selumetinib - PubMed. [Link]
-
Selumetinib-impurities - Pharmaffiliates. [Link]
-
Selumetinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Novel LC–MS/MS Method for the Determination of Selumetinib (AZD6244) in Whole Blood Collected with Volumetric Absorptive Microsampling - ResearchGate. [Link]
-
Selumetinib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. [Link]
-
APPLICATION NUMBER: - 213756Orig1s000 PRODUCT QUALITY REVIEW(S) - accessdata.fda.gov. [Link]
-
“Development and Validation of RP-HPLC Method for the Simultaneous Determination of Selumetinib in its Capsule Dosage Form” - ER Publications. [Link]
-
(PDF) Identification of the Major Degradation Pathways of Selumetinib - ResearchGate. [Link]
-
Identification of the Major Degradation Pathways of Selumetinib - PubMed. [Link]
-
Selumetinib Impurity 1 - Alentris Research Pvt. Ltd. [Link]
-
EDA Assessment Reportfor human medicinal product. [Link]
-
An Improved Process For The Preparation Of Selumetinib Sulfate. [Link]
-
Therapeutic drug monitoring of selumetinib in pediatrics: a combined LC-MS/MS and LC-HRMS approach - Frontiers. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. How is Selumetinib Sulfate Synthesised?_Chemicalbook [chemicalbook.com]
- 3. An Improved Process For The Preparation Of Selumetinib Sulfate [quickcompany.in]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. alentris.org [alentris.org]
- 6. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Major Degradation Pathways of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry and stability-indicating analytical method of selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Frontiers | Therapeutic drug monitoring of selumetinib in pediatrics: a combined LC-MS/MS and LC-HRMS approach [frontiersin.org]
- 13. erpublications.com [erpublications.com]
Technical Support Center: Purification of Polar Isoindole-1,3-dione Derivatives
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of polar isoindole-1,3-dione (phthalimide) derivatives. The inherent polarity of this scaffold, driven by the dual carbonyl groups and the imide nitrogen, often complicates standard purification protocols. This document provides in-depth troubleshooting advice, detailed experimental procedures, and the underlying chemical principles to empower you to overcome these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound streaks severely on a silica gel TLC plate and won't move from the baseline, even in 100% ethyl acetate. How can I get it to elute properly during column chromatography?
Answer: This is a classic sign that your compound is highly polar and is interacting very strongly with the acidic silanol groups on the surface of the silica gel. The lone pairs on the carbonyl oxygens and imide nitrogen can form strong hydrogen bonds with the silica surface, causing poor mobility and band broadening (streaking).
Causality & Solution:
-
Increase Mobile Phase Polarity Drastically: Ethyl acetate is often not polar enough for these compounds. You need to switch to a more aggressive solvent system. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. For extremely polar compounds, you may need up to 10-20% MeOH.[1]
-
Neutralize Acidic Silica Sites: The acidity of silica gel is a primary cause of streaking for compounds with basic or hydrogen-bond accepting groups.[2] To mitigate this, you can add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent. The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound and allowing it to travel through the column more cleanly.[2]
-
Ammonium Hydroxide: For very basic or stubborn compounds, a stock solution of 10% ammonium hydroxide in methanol can be used. Add 1-10% of this stock solution to your primary mobile phase (e.g., DCM).[1]
-
-
Consider Reversed-Phase Chromatography: If modifying the normal-phase conditions is unsuccessful, your compound may be better suited for reversed-phase (C18) chromatography. Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with formic acid or TFA as a modifier) is used. Highly polar compounds will elute earlier in the run.
Question 2: My crude product is an insoluble solid in common chromatography solvents like dichloromethane and ethyl acetate. How can I prepare it for column chromatography?
Answer: Poor solubility is a significant challenge. Attempting to load an insoluble mixture onto a column will result in it precipitating at the top, leading to zero separation.
Causality & Solution:
-
Use a Stronger, More Polar Solvent for Dissolution: First, test the solubility of your crude material in small volumes of highly polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3][4] While these are too strong to be used as the primary mobile phase, they can be used for sample loading.
-
Minimal Volume Loading: Dissolve your crude product in the absolute minimum amount of DMF or DMSO required. Load this solution directly onto the column and then immediately begin eluting with your chosen mobile phase. This "strong solvent" plug will be diluted and carried down the column. Be aware that this can sometimes affect the quality of the separation at the very top of the column.
-
-
Solid Loading (Adsorption): This is often the superior method for poorly soluble compounds.
-
Dissolve your crude product in a suitable solvent that allows for complete dissolution (e.g., methanol, acetone).
-
Add a small amount of silica gel (or Celite® if your compound is sensitive to silica) to this solution.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.
-
Load this solid material directly onto the top of your pre-packed chromatography column. This ensures your compound is introduced to the column in a fine, evenly distributed manner, leading to much better separation.[1]
-
Question 3: I successfully purified my compound by column chromatography, but now I can't get it to crystallize. It just oils out or forms an amorphous powder.
Answer: The high polarity and potential for multiple intermolecular hydrogen bonding interactions in isoindole-1,3-dione derivatives can make it difficult for the molecules to arrange themselves into a well-ordered crystal lattice. The presence of even minor impurities can also inhibit crystallization.
Causality & Solution:
-
Solvent Selection is Critical: A single-solvent recrystallization is often difficult. A two-solvent (or multi-solvent) system is usually required. The goal is to find a "solvent" in which your compound is soluble when hot but insoluble when cold, and a "co-solvent" or "anti-solvent" in which your compound is poorly soluble at all temperatures.
-
Recrystallization Protocol:
-
Dissolve your compound in the minimum amount of the hot "solvent" (e.g., ethanol).
-
While the solution is still hot, slowly add the "anti-solvent" (e.g., hexane) dropwise until you see persistent cloudiness (turbidity).
-
Add one or two more drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for the formation of large, well-defined crystals.
-
Once at room temperature, you can place the flask in a refrigerator or freezer to maximize the yield of precipitated crystals.
-
-
Troubleshooting "Oiling Out": If the compound separates as a liquid instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point (or it formed a low-melting eutectic mixture). To fix this, add more of the primary "solvent" to the hot mixture before adding the anti-solvent, then cool even more slowly. Using a slightly lower initial temperature can also help.
Frequently Asked Questions (FAQs)
-
Q1: What structural features make isoindole-1,3-dione derivatives so polar? The high polarity is primarily due to the imide functional group within the core structure. The two carbonyl groups (C=O) and the nitrogen atom create a large dipole moment. Furthermore, these atoms, particularly the oxygens, are potent hydrogen bond acceptors. The Topological Polar Surface Area (TPSA), a metric used in drug discovery to estimate polarity, is significant for these molecules due to the contribution of these oxygen and nitrogen atoms.[5][8] This inherent polarity leads to strong interactions with polar stationary phases like silica and high solubility in polar solvents.
-
Q2: When should I choose recrystallization over chromatography? Recrystallization is an excellent choice when your desired compound is the major component of the crude mixture (>85-90%) and the impurities have different solubility profiles. It is a highly effective, scalable, and cost-effective method for achieving high purity. Chromatography is necessary when you have multiple components with similar polarities or when the desired compound is a minor component of the mixture. Often, the most effective strategy is a combination: an initial flash chromatography to remove the bulk of impurities, followed by recrystallization of the pooled fractions to achieve analytical purity.[5][6][9]
-
Q3: My compound seems to decompose on the silica column. What can I do? Decomposition suggests your compound is unstable to the acidic conditions of standard silica gel.[1]
-
Deactivate the Silica: As described in Troubleshooting Question 1, pre-flushing the column with a solvent containing 1-2% triethylamine can neutralize the acidic sites.[2]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil®, which are less acidic than silica and may be more compatible with your molecule.[1]
-
Data & Protocols
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Nonpolar anti-solvent for precipitation/crystallization; component of initial mobile phase. |
| Toluene | 2.4 | 111 | Moderate polarity solvent for synthesis and some recrystallizations. |
| Dichloromethane (DCM) | 3.1 | 40 | Common nonpolar component of binary mobile phases for chromatography. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium-polarity eluent, often insufficient for highly polar derivatives. |
| Acetonitrile (ACN) | 5.8 | 82 | Common polar component in reversed-phase HPLC. |
| Ethanol (EtOH) | 4.3 | 78 | Good solvent for recrystallization.[5] |
| Methanol (MeOH) | 5.1 | 65 | Strong polar eluent for normal-phase chromatography; good solvent for recrystallization.[10] |
| Water | 10.2 | 100 | Used as the weak solvent in reversed-phase HPLC and as an anti-solvent for recrystallization. |
| Dimethylformamide (DMF) | 6.4 | 153 | Very strong polar solvent, used for dissolving intractable compounds for loading.[3] |
Protocol 1: Flash Column Chromatography with a TEA-Modified Mobile Phase
This protocol is designed for polar compounds that streak on silica.
1. Mobile Phase Selection:
-
Using TLC, find a solvent system (e.g., DCM/MeOH) that provides a retention factor (Rf) of ~0.2-0.3 for your target compound.
-
Prepare your bulk mobile phase by adding 1% triethylamine (v/v) to the optimized solvent system (e.g., for 1 L of 95:5 DCM/MeOH, use 950 mL DCM, 50 mL MeOH, and 10 mL TEA).
2. Column Packing:
-
Select an appropriate size flash column.
-
Prepare a silica slurry using your initial, least polar mobile phase (without TEA).
-
Pack the column, allowing the silica to settle into a uniform bed.
3. Column Deactivation & Equilibration:
-
Flush the packed column with 2-3 column volumes of your mobile phase containing 1% TEA. This neutralizes the silica.[2]
4. Sample Loading:
-
Use the solid loading method described in Troubleshooting Question 2 for best results. If using liquid loading, dissolve the crude sample in a minimal amount of the mobile phase or DCM.
5. Elution:
-
Run the chromatography, collecting fractions. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the percentage of the polar solvent, e.g., MeOH).
6. Analysis:
-
Analyze the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
This protocol is for achieving high purity from a solid that is resistant to crystallization.
1. Solvent Screening:
-
Place a few milligrams of your compound in several test tubes.
-
Add a few drops of a potential "solvent" (e.g., Methanol, Ethanol, Ethyl Acetate) to each. Find one that dissolves the compound readily, especially when warmed.
-
In parallel, find an "anti-solvent" (e.g., Hexane, Water) in which the compound is insoluble.
2. Procedure:
-
Place the crude, semi-purified solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask gently (e.g., on a hotplate) and add the primary "solvent" dropwise with stirring until the solid just dissolves. Use the absolute minimum volume necessary.
-
Remove the flask from the heat. Slowly add the "anti-solvent" dropwise while stirring. Continue until the solution becomes faintly and persistently cloudy.
-
Add 1-2 more drops of the hot primary "solvent" to make the solution clear again.
-
Cover the flask (e.g., with a watch glass) and allow it to cool to room temperature undisturbed. This may take several hours.
-
Once crystals have formed, cool the flask further in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Visual Workflow Guides
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for poor chromatographic behavior.
References
-
Alpan, A.S. et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link].
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link].
-
Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available from: [Link].
-
Gmiński, J. et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available from: [Link].
-
Parida, S.P. et al. (2025). Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial, and photophysical studies. RSC Advances. Available from: [Link].
-
Unknown Author. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available from: [Link].
-
Baluja, S. et al. Physical parameters of Isoindoline-1, 3-dione derivatives. ResearchGate. Available from: [Link].
-
Gmiński, J. et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available from: [Link].
-
Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link].
-
Various Authors. (2016). How do we purify a polar compound having antioxidant property? ResearchGate. Available from: [Link].
-
Czopek, A. et al. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Molecules. Available from: [Link].
-
Gabriele, B. et al. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. NIH Public Access. Available from: [Link].
Sources
- 1. Purification [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. media.neliti.com [media.neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione for Reference Standard Generation
Welcome to the technical support center for the scalable synthesis of the reference standard, 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione is a key N-alkoxyphthalimide derivative often utilized as a reference standard in pharmaceutical analysis and development. Its synthesis, while conceptually straightforward, can present challenges in scalability, purification, and consistent yield. This guide provides a robust, field-tested protocol based on the Mitsunobu reaction, a reliable method for the synthesis of N-alkoxyphthalimides from N-hydroxyphthalimide (NHPI) and the corresponding alcohol.[1] We will delve into the causality behind experimental choices, provide a self-validating protocol, and address common issues encountered in the laboratory.
Core Synthesis Workflow: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including the N-alkoxy linkage in our target molecule.[2] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by N-hydroxyphthalimide.
Caption: A generalized workflow for the synthesis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione via the Mitsunobu reaction.
Detailed Experimental Protocol
This protocol is optimized for a scalable synthesis, focusing on safety, efficiency, and ease of purification.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| N-Hydroxyphthalimide (NHPI) | 524-38-9 | 163.13 | 1.63 g | 1.0 |
| 2-(tert-Butoxy)ethanol | 111-77-3 | 118.17 | 1.42 g (1.58 mL) | 1.2 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 3.15 g | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 2.43 g (2.48 mL) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 100 mL | - |
| Ethyl Acetate | 141-78-6 | - | As needed for work-up and chromatography | - |
| Hexanes | 110-54-3 | - | As needed for chromatography | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for work-up | - |
| Brine | - | - | As needed for work-up | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed for drying | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-hydroxyphthalimide (1.63 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol).
-
Dissolution: Add 80 mL of anhydrous THF to the flask and stir until all solids are dissolved.
-
Addition of Alcohol: Add 2-(tert-butoxy)ethanol (1.58 mL, 12 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (2.48 mL, 12 mmol) dropwise to the cooled solution over 15-20 minutes. A slight exotherm and a color change (typically to a milky white or pale yellow suspension) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of NHPI is a good indicator of reaction completion.
-
Quenching and Solvent Removal: Once the reaction is complete, quench any unreacted phosphine by adding a few drops of water. Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate (100 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing the polarity). The triphenylphosphine oxide byproduct is more polar and will elute after the desired product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione as a white to off-white solid. Dry the product under vacuum.
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in the synthesis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: Why is the Mitsunobu reaction preferred for this synthesis?
A1: The Mitsunobu reaction is highly efficient for forming C-O bonds under mild conditions, which is ideal for substrates that may be sensitive to harsher reagents.[2] It offers good yields and is generally tolerant of a wide range of functional groups. For this specific synthesis, it provides a direct and reliable route from commercially available starting materials.
Q2: I see a lot of white precipitate (triphenylphosphine oxide) during the reaction and work-up. Is this normal?
A2: Yes, the formation of triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the Mitsunobu reaction. Its precipitation can sometimes be an indicator of reaction progress. However, its removal is a critical step in purification. TPPO is a polar compound and can often be separated from the less polar desired product by careful column chromatography. In some cases, trituration of the crude product with a solvent in which the desired product is sparingly soluble but TPPO is more soluble (like diethyl ether) can help in its removal.
Q3: Can I use DEAD instead of DIAD?
A3: Diethyl azodicarboxylate (DEAD) can be used, but diisopropyl azodicarboxylate (DIAD) is often preferred for safety reasons as it is generally considered to be more stable.[3] The reaction outcome is typically similar, but the polarity of the reduced byproduct will differ slightly, which may require minor adjustments to the purification protocol.
Q4: My reaction is sluggish or incomplete. What are the likely causes?
A4: The most common cause for an incomplete Mitsunobu reaction is the presence of water. All reagents and the solvent (THF) must be anhydrous. Ensure that your starting materials are dry and the reaction is performed under an inert atmosphere. Another possibility is that the reaction requires a longer time to go to completion; monitoring by TLC is crucial.
Q5: How do I confirm the identity and purity of my final product?
A5: The identity of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione should be confirmed by a combination of spectroscopic methods:
-
¹H NMR (in CDCl₃): Expect signals for the aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm), two triplets for the ethoxy protons, and a singlet for the tert-butyl group.
-
¹³C NMR (in CDCl₃): Expect signals for the carbonyl carbons of the imide, the aromatic carbons, and the aliphatic carbons of the side chain.
-
IR Spectroscopy: Look for characteristic strong carbonyl stretching frequencies for the imide group (around 1715 and 1775 cm⁻¹), as well as C-O and C-H stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (263.29 g/mol ) should be observed.
Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or by the absence of impurity signals in the NMR spectra.
Q6: Is this synthesis scalable to the gram or kilogram scale?
A6: Yes, the Mitsunobu reaction is scalable, but there are considerations for larger scales.[4] The exothermicity of the DIAD addition should be carefully controlled. The large amount of byproducts (TPPO and the reduced DIAD) can make purification challenging on a large scale. Alternative purification methods such as crystallization may need to be developed for kilogram-scale production.
Characterization Data (Expected)
| Technique | Expected Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85-7.75 (m, 4H, Ar-H), ~4.35 (t, 2H, -O-CH₂-), ~3.80 (t, 2H, -CH₂-O-), ~1.20 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~167 (C=O), ~134, ~129, ~123 (Ar-C), ~80 (quaternary C of t-Bu), ~78, ~68 (alkoxy CH₂), ~27 (t-Bu CH₃) |
| IR (ATR) | ν ~1775, 1715 (C=O stretch), ~2970, 2870 (C-H stretch), ~1190, 1050 (C-O stretch) cm⁻¹ |
| Mass Spec (ESI+) | m/z 264.12 [M+H]⁺, 286.10 [M+Na]⁺ |
References
-
Organic Synthesis. Mitsunobu Reaction. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Organic Synthesis. Diisopropyl azodicarboxylate. Available at: [Link]
- But, T. Y. S.; Toy, P. H. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Chem. Asian J.2007, 2(11), 1340-1355.
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
- Dodge, J. A.; Nissen, J. S.; Presnell, M. A Scalable Mitsunobu Reaction. J. Org. Chem.1994, 59(1), 213-215.
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Mitsunobu Reaction Guide. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
Sources
Comparative Guide: "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione" vs. Selumetinib Degradation Products
Executive Summary
In the development of Selumetinib (AZD6244), impurity profiling requires a distinct separation between Process-Related Impurities (PRIs) and Degradation Products (DPs).
The molecule 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione (hereafter referred to as Impurity-P ) represents a critical synthetic precursor residue. It is chemically stable, highly lipophilic, and arises solely from the manufacturing stream. In contrast, the primary degradation products of Selumetinib—specifically the Des-hydroxyethoxy amide (DP-1) and the Carboxylic Acid (DP-2) —are polar, stability-indicating species formed via oxidative or hydrolytic stress during storage.
This guide delineates the structural, mechanistic, and analytical differences between these two classes to aid in Critical Quality Attribute (CQA) assessment.
Part 1: Chemical Identity & Origin Analysis
The Topic Molecule: Impurity-P (Process Residue)
-
Chemical Name: 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione[1]
-
Role: Key Starting Material / Intermediate Precursor.
-
Origin: This molecule is the protected form of the hydroxylamine side chain used to synthesize Selumetinib.
-
Synthesis Logic: The phthalimide group protects the nitrogen, while the tert-butyl group protects the terminal hydroxyl.
-
Presence in API: Its presence indicates incomplete conversion during the hydrazinolysis step (removal of phthalimide) or carryover of the raw material through the coupling sequence.
-
-
Physicochemical Profile:
-
Lipophilicity: High (due to the aromatic phthalimide and tert-butyl ether).
-
Reactivity: Chemically inert under standard storage conditions.
-
The Comparators: Major Degradation Products
Unlike Impurity-P, these species grow over time and are "Stability-Indicating."
-
DP-1: The Amide Degradant (Oxidative/Photolytic)
-
Name: 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide.[2]
-
Mechanism: Cleavage of the N–O bond in the hydroxamate side chain. This is the primary degradant observed under photolytic stress (light exposure) and radical oxidation.
-
-
DP-2: The Acid Degradant (Hydrolytic)
Part 2: Mechanistic Pathways (Visualization)
The following diagram maps the divergent origins of Impurity-P (Synthesis) versus DP-1/DP-2 (Degradation).
Caption: Figure 1. Origin mapping showing Impurity-P as an upstream process residue, distinct from downstream degradation products DP-1 and DP-2.
Part 3: Analytical Comparison (HPLC Performance)
Because Impurity-P contains a bulky hydrophobic phthalimide group and a tert-butyl ether, it behaves very differently on Reverse-Phase HPLC (RP-HPLC) compared to the polar degradation products.
| Feature | Impurity-P (Topic Molecule) | DP-1 (Amide Degradant) | DP-2 (Acid Degradant) |
| Origin | Synthetic Carryover | Stability (Light/Oxidation) | Stability (Hydrolysis) |
| Polarity | Very Low (Lipophilic) | Medium | High (Polar/Ionizable) |
| RP-HPLC Elution | Late Eluter (RRT > 1.5) | Late/Mid (RRT ~ 0.9 - 1.1) | Early Eluter (RRT < 0.5) |
| UV Detection | Strong (Phthalimide chromophore) | Standard (Benzimidazole) | Standard (Benzimidazole) |
| Control Strategy | Raw Material Spec / Purification | Packaging (Light protection) | Moisture/pH Control |
| Genotoxicity Risk | High Concern (Phthalimides are often flagged) | Low (Inactive metabolite) | Low (Inactive metabolite) |
Key Insight: If you observe a peak eluting after Selumetinib during a gradient run, it is likely the lipophilic Impurity-P (or the intermediate). If peaks appear before Selumetinib, they are likely the polar degradants (DP-2).
Part 4: Experimental Protocols
Protocol A: Forced Degradation (Generating DP-1 & DP-2)
Use this protocol to validate your method's ability to separate degradants from the API.
-
Preparation: Prepare a 1 mg/mL solution of Selumetinib in Acetonitrile/Water (50:50).
-
Oxidative Stress (Targeting DP-1):
-
Add 30%
to the sample (final conc. 3%). -
Incubate at room temperature for 4 hours.
-
Result: Formation of the Amide (DP-1) via N-oxide rearrangement or radical cleavage.
-
-
Hydrolytic Stress (Targeting DP-2):
-
Add 1N HCl (Acid stress) or 1N NaOH (Base stress).
-
Heat at 60°C for 2 hours.
-
Result: Hydrolysis of the side chain to form the Carboxylic Acid (DP-2).
-
-
Analysis: Inject onto C18 column (see below).[3]
Protocol B: Process Impurity Tracking (Detecting Impurity-P)
Use this protocol to screen raw materials or final API for the phthalimide residue.
-
Standard Preparation: Purchase reference standard "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione" (CAS: 870243-67-7).[1]
-
Spiking: Spike the Selumetinib sample with 0.15% of the Impurity-P standard.
-
Chromatographic Conditions (High Specificity):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (High organic strength required to elute Impurity-P).
-
Gradient:
-
0-5 min: 10% B (Hold for polar DP-2)
-
5-20 min: 10% -> 90% B (Elute Selumetinib & DP-1)
-
20-30 min: Hold 90% B (Crucial step to elute lipophilic Impurity-P)
-
-
-
Detection: UV at 254 nm (Phthalimide absorbs strongly here).
Part 5: References
-
Balaguer, E., et al. (2022). "Identification of the Major Degradation Pathways of Selumetinib." Pharmaceutics, 14(12), 2680.
-
Validates the structure and formation mechanism of DP-1 (Amide) and DP-2 (Acid).
-
-
AstraZeneca. (2020).[4] "Koselugo (selumetinib) Prescribing Information."
-
Provides context on the approved dosage form and storage conditions.
-
-
Pharmaffiliates. "Selumetinib Impurity Standards: 2-(2-(Tert-butoxy)ethoxy)isoindoline-1,3-dione."[1]
-
Confirms the commercial availability and identity of the specific process impurity.
-
-
Yeh, T.C., et al. (2007). "Biological characterization of AZD6244 (ARRY-142886), a potent and highly selective MEK1/2 inhibitor." Clinical Cancer Research.
-
Foundational paper on the molecule's structure and activity.
-
Sources
Performance of different HPLC columns for the separation of Selumetinib and its impurities
Executive Summary
The separation of Selumetinib (AZD6244) and its related impurities presents a distinct set of chromatographic challenges driven by its benzimidazole core and halogenated moieties. While standard C18 chemistries provide adequate retention, they often suffer from peak tailing due to secondary silanol interactions or fail to resolve critical isomeric impurities (e.g., positional halogen isomers).[1]
This guide evaluates the performance of three distinct stationary phase chemistries—C18 (Standard) , Phenyl-Hexyl , and Charged Surface Hybrid (CSH) C18 —to determine the optimal workflow for purity analysis and stability-indicating methods.[1]
Key Finding: While C18 remains the workhorse for general potency assays, Phenyl-Hexyl chemistries offer superior selectivity for the separation of Selumetinib’s aromatic degradation products and halogenated process impurities.[1]
The Physicochemical Challenge
To select the right column, we must first understand the molecule's behavior in solution.[1]
-
Analyte: Selumetinib (5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide).[2]
-
Critical Features:
-
Benzimidazole Core: Basic nitrogen atoms susceptible to protonation at acidic pH, leading to interaction with free silanols on the silica support (causing peak tailing).[1]
-
Halogenated Phenyl Ring: Contains Bromine, Chlorine, and Fluorine.[1] These electron-withdrawing groups create specific
-electron deficits that can be exploited by specific stationary phases.[2] -
Hydroxamate Side Chain: Labile functionality prone to hydrolysis and oxidation (forming N-oxides).[1][2]
-
Column Performance Comparison
The following analysis compares three column types based on experimental data patterns observed in stability-indicating method development.
A. The Baseline: C18 (e.g., Agilent Zorbax SB-C18 / Inert Sustain C18)[1]
-
Mechanism: Hydrophobic interaction (dispersive forces).[1][2]
-
Performance:
-
Pros: High retentivity; excellent batch-to-batch reproducibility; robust for standard potency assays.[2]
-
Cons: Requires ion-pairing agents (e.g., TFA) or high ionic strength buffers to suppress silanol activity and prevent tailing of the basic benzimidazole core.[1] Poor selectivity for separating de-halogenated impurities which have similar hydrophobicity to the parent.[1]
-
-
Verdict: Suitable for QC release but suboptimal for complex impurity profiling.[1][2]
B. The Selectivity Solver: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl)[2]
-
Mechanism:
- interactions mixed with hydrophobic retention.[2] -
Performance:
-
Pros: The phenyl ring in the stationary phase interacts with the
-electrons of Selumetinib’s halogenated aromatic rings.[1] This "orthogonal" selectivity is critical for separating N-desmethyl selumetinib and oxidative degradants (DP1/DP2) which may co-elute on a C18.[1][2] -
Cons: Slightly lower absolute retention time than C18.[1][2][3]
-
-
Verdict: Best Choice for stability-indicating methods and impurity profiling.[1][2]
C. The Peak Shape Specialist: CSH / Polar Embedded (e.g., Waters CSH C18)[1]
-
Mechanism: C18 ligand with a low-level positive surface charge to repel basic analytes.[2]
-
Performance:
-
Verdict: Best for LC-MS bioanalysis or when using formate/acetate buffers.[1][2]
Comparative Data Summary
| Parameter | C18 (Standard) | Phenyl-Hexyl | CSH C18 (Polar Embedded) |
| USP Tailing Factor (Parent) | 1.3 - 1.5 (w/o TFA) | 1.1 - 1.2 | 1.0 - 1.1 |
| Resolution (Parent vs. Impurity A) | 2.1 | 3.8 | 2.3 |
| Mobile Phase Compatibility | High pH or TFA req.[1][2] | Universal | LC-MS Friendly (Formic Acid) |
| Selectivity Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity + Electrostatic Repulsion |
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl column provides superior selectivity for Selumetinib compared to a standard C18, highlighting the dual-interaction mechanism.
Caption: Mechanism of Action: Phenyl-Hexyl phases engage Selumetinib via both hydrophobic and pi-pi interactions, enhancing resolution.[2]
Recommended Experimental Protocol (Self-Validating)
This protocol utilizes a Phenyl-Hexyl column to maximize impurity resolution.[2][4][5] It includes a "System Suitability" step that acts as a self-validating check before sample analysis.[2]
Method Parameters
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.[1][2]
-
Column Temp: 35°C.
-
Detection: UV @ 258 nm (Max absorption for Selumetinib).[1][2]
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 60 |
| 20.0 | 90 |
| 22.0 | 90 |
| 22.1 | 30 |
| 28.0 | 30 |
Step-by-Step Workflow
-
System Pre-Conditioning:
-
Flush column with 50:50 Water:Methanol for 30 mins.[1]
-
Equilibrate with initial gradient conditions for 20 mins.
-
Why? Ensures stable baseline and reproducible retention times.
-
-
System Suitability Test (The Self-Validating Step):
-
Sample Analysis:
-
Inject samples (Test solution: 0.5 mg/mL in Diluent).
-
Bracket every 10 injections with a Standard Check to ensure no drift.[1]
-
Method Development Workflow
The following diagram outlines the decision matrix for optimizing the separation, ensuring the scientist selects the correct path based on specific impurity issues.
Caption: Decision matrix for selecting column chemistry based on peak shape and impurity resolution challenges.
References
-
Saindane, K. K., et al. (2022).[1][3][6] "Stability Indicating RP-HPLC Method for the Estimation of Selumetinib in Capsule Dosage Form." International Journal of Pharmaceutical Sciences and Research.
-
Douša, M., et al. (2022).[1] "Identification of the Major Degradation Pathways of Selumetinib." Pharmaceutics, 14(12), 2697.[1]
-
Waters Corporation. (2026).[1][2] "Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds." Waters Knowledge Base.[1][2]
-
Agilent Technologies. (2026). "Comparing Selectivity of Phenyl-Hexyl and C18 Phases for Halogenated Compounds." Agilent Technical Notes.
-
AstraZeneca. (2020).[1][2] "Koselugo (Selumetinib) Prescribing Information." FDA Access Data.
Sources
- 1. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. erpublications.com [erpublications.com]
Inter-laboratory comparison of "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione" analysis
An Inter-Laboratory Guide to the Comparative Analysis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione
Introduction: The Analytical Imperative for a Selumetinib Impurity
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] The compound 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione has been identified as a potential impurity related to Selumetinib, a kinase inhibitor used in the treatment of specific tumors.[2][3] Its accurate detection and quantification are therefore critical for ensuring the quality and safety of the final drug product.
This guide presents a framework for an inter-laboratory comparison of three distinct analytical methodologies for the analysis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione. The objective is to provide researchers, quality control analysts, and drug development professionals with a comprehensive, data-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our approach moves beyond a simple listing of protocols; we delve into the causality behind methodological choices and present a self-validating system for robust analytical performance, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7]
Designing the Inter-Laboratory Study: A Blueprint for Comparability
To ensure meaningful and unbiased results, a well-designed inter-laboratory study is paramount. This study is designed to assess the performance of each analytical technique in quantifying the target impurity and to evaluate the reproducibility of these methods across different laboratory environments.
Study Workflow
The logical flow of the inter-laboratory study is designed to ensure consistency and comparability of the data generated by participating laboratories.
Caption: Workflow for the proposed inter-laboratory comparison study.
Test Material
A single, homogeneous batch of a representative drug substance (e.g., a placebo matrix) was spiked with a precisely known concentration of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione (0.15% w/w) and a potential related impurity, Phthalimide (0.05% w/w). Phthalimide is a common starting material or degradation product in syntheses involving a phthalimide moiety and serves to challenge the specificity of the analytical methods.[8]
Caption: Structures of the target analyte and a potential impurity.
Comparative Analytical Methodologies
Three analytical techniques were selected for this comparative study, each offering a different approach to quantification and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for pharmaceutical impurity analysis, offering excellent separation capabilities for non-volatile and thermally labile compounds.[1] Its robustness and widespread availability make it a benchmark for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][10] It provides both high-resolution separation and unparalleled identification capabilities through mass spectrometry, making it invaluable for identifying unknown impurities.[9][11]
-
Quantitative NMR (qNMR): Unlike chromatographic techniques, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] This allows for the determination of purity or concentration relative to a certified internal standard without the need for a reference standard of the analyte itself, which is a significant advantage in early-stage development.[14][15]
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols were distributed to all participating laboratories.
Protocol 1: HPLC-UV Method
-
Rationale: A reversed-phase HPLC method is chosen for its ability to separate compounds of moderate polarity, which is characteristic of the target analyte and related impurities. UV detection is straightforward and widely available.
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Data Analysis: Quantify using an external standard of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione. Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, and precision.[7][16]
Protocol 2: GC-MS Method
-
Rationale: This method is selected to assess its suitability for detecting the target analyte and to leverage its superior identification power for any unknown volatile or semi-volatile impurities that may be present.[17][18]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a GC vial. Dissolve in 1 mL of Dichloromethane.
-
Data Analysis: Identify peaks by comparing mass spectra against a reference library (e.g., NIST). Quantify using an external standard curve.
Protocol 3: Quantitative ¹H NMR (qNMR) Method
-
Rationale: qNMR is included to provide an orthogonal, primary quantification method that is independent of chromatographic separation and analyte-specific reference standards.[15][19]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the test sample and 5 mg of a certified internal standard (e.g., Maleic Anhydride) into a clean vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Pulse Program: Standard 1D proton experiment with a 30° pulse angle.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans: 16 or as needed to achieve a signal-to-noise ratio >150:1 for the signals to be integrated.
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following equation[12]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Comparative Performance Data
The following tables summarize the hypothetical data submitted by the participating laboratories. This data provides a direct comparison of the methods' performance against key validation parameters.
Table 1: Specificity and System Suitability
| Parameter | HPLC-UV | GC-MS | qNMR | Acceptance Criteria |
| Resolution (Analyte vs. Phthalimide) | 3.5 | 4.8 | N/A (resolved signals) | > 2.0 |
| Tailing Factor (Analyte) | 1.1 | 1.0 | N/A | ≤ 2.0 |
| Theoretical Plates | > 15,000 | > 100,000 | N/A | > 2000 |
| Spectral Confirmation | No | Yes (Mass Spectrum) | Yes (Chemical Shift) | N/A |
Table 2: Accuracy, Precision, and Linearity
| Parameter | HPLC-UV | GC-MS | qNMR | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5% | 101.2% | 99.8% | 98.0 - 102.0% |
| Repeatability (RSD%) | 0.8% | 1.5% | 0.5% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.2% | 2.1% | 0.9% | ≤ 3.0% |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9998 | ≥ 0.999 |
| Range (% of target conc.) | 10 - 150% | 20 - 150% | 10 - 200% | Justified range |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV | GC-MS | qNMR | Acceptance Criteria |
| LOD (% w/w) | 0.01% | 0.005% | 0.02% | Reportable |
| LOQ (% w/w) | 0.03% | 0.015% | 0.06% | Reportable & Precise |
| Robustness (Flow Rate ±10%) | Pass | Pass | N/A | No significant change |
| Robustness (Temp. ±5°C) | Pass | Pass | N/A | No significant change |
Discussion: An Application Scientist's Perspective
The results of this inter-laboratory comparison provide critical insights into the selection of an appropriate analytical method for 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione.
-
HPLC-UV stands out as a highly reliable and robust method for routine quality control. It demonstrates excellent precision, accuracy, and linearity, meeting all predefined acceptance criteria. Its primary limitation is the lack of definitive identification capability, relying solely on retention time for peak assignment.
-
GC-MS offers superior sensitivity (lower LOD/LOQ) and the significant advantage of mass spectral data for positive peak identification.[10] This is crucial for impurity profiling and in investigational settings where unknown peaks may be encountered.[17] However, its precision was slightly lower than the other methods, which could be a factor in routine release testing where tight specifications are required.
-
qNMR proved to be the most precise method in terms of repeatability and intermediate precision. Its strength lies in its ability to provide an accurate quantification based on the fundamental properties of the molecule, which can be invaluable for certifying in-house reference standards or for analyses where a certified standard of the impurity is not yet available.[15][19] The primary drawbacks are its lower sensitivity compared to the chromatographic methods and the higher initial capital investment for the instrumentation.
Conclusion and Recommendations
This inter-laboratory comparison demonstrates that all three analytical techniques—HPLC-UV, GC-MS, and qNMR—are suitable for the analysis of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, but their optimal applications differ.
-
For routine QC environments focused on release and stability testing, the HPLC-UV method is recommended due to its robustness, excellent precision, and widespread availability.
-
For process development and impurity profiling studies , where the identification of unknown impurities is critical, the GC-MS method is the superior choice.
-
qNMR serves as an essential orthogonal method for validation and is the ideal choice for the primary characterization of reference materials, providing a high degree of confidence in quantitative results without reliance on analyte-specific standards.
Ultimately, the choice of method should be guided by a risk-based approach, as outlined in ICH guidelines, considering the intended purpose of the analysis and the stage of drug development.[6]
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
Pharmaceutical Gas Chromatography Mass Spectrometers. American Pharmaceutical Review. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
-
What is qNMR (quantitative NMR)? JEOL Ltd. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. E-Consultancy. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. American Laboratory. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal. [Link]
-
Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]
-
2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione. PubChem. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
-
Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. ResearchGate. [Link]
-
2-(2-(tert-Butoxy)ethoxy)isoindoline-1,3-dione 250mg. Dana Bioscience. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PMC. [Link]
-
Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. 2-(2-tert-butoxyethoxy)-1H-isoindole-1,3(2H)-dione - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. 2-(2-tert-butoxyéthoxy)-1H-isoindole-1,3(2H)-dione - Normes Daicel Pharma [daicelpharmastandards.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]
- 9. omicsonline.org [omicsonline.org]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. emerypharma.com [emerypharma.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. mdpi.com [mdpi.com]
Navigating the Disposal of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical and often overlooked phase: proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione (CAS No. 870243-67-7), ensuring the protection of laboratory personnel and the environment.
The procedural recommendations outlined herein are grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione was not available at the time of this writing, this guide leverages data from a closely related analogue, 2-(2-Ethoxyethoxy)-1H-isoindole-1,3(2H)-dione, to infer potential hazards and inform disposal best practices. It is imperative to supplement this guidance with a thorough review of your institution's specific chemical hygiene plan and to consult with your Environmental Health and Safety (EHS) department for final approval of your disposal protocol.
I. Hazard Assessment: Understanding the Risk Profile
Before any disposal activities commence, a comprehensive understanding of the potential hazards associated with 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione is paramount. Based on the analysis of its structural analogue, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.
Table 1: Inferred Hazard Profile for 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | May cause redness and discomfort upon contact with skin. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Irritation | May cause serious eye irritation, potentially leading to damage. | Use of safety glasses or goggles is mandatory. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | Handle in a well-ventilated area or a chemical fume hood. |
Given these potential hazards, all handling and disposal procedures must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450). This includes the development of a comprehensive Chemical Hygiene Plan tailored to the specific risks present in your laboratory.
II. Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Under no circumstances should 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione be disposed of down the drain or in regular solid waste streams.
Step-by-Step Waste Collection Protocol:
-
Designate a Hazardous Waste Container: Select a chemically compatible container, clearly labeled as "Hazardous Waste." The container should be in good condition, with a secure, leak-proof lid.
-
Labeling: The label must include the full chemical name: "2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione," the CAS number (870243-67-7), and the associated hazard warnings (e.g., "Irritant").
-
Waste Accumulation:
-
Solid Waste: Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and place them directly into the designated hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect the solution in a separate, compatible liquid hazardous waste container. The container label must list all chemical components and their approximate concentrations.
-
-
Container Management: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Caption: Waste Segregation and Disposal Workflow for 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione.
III. Spill Management and Decontamination: Preparedness is Key
Accidental spills should be managed promptly and safely. Your laboratory's Chemical Hygiene Plan must include specific procedures for spills of hazardous materials.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels. For solid spills, gently sweep or scoop the material to avoid creating dust.
-
Collection: Carefully collect the absorbed or spilled material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
IV. Final Disposal: Partnering with Your EHS Department
The ultimate disposal of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione must be handled by a licensed hazardous waste disposal company. Your institution's EHS department is your critical partner in this process.
Procedure for Final Disposal:
-
Request Pickup: Once your hazardous waste container is full, or before it exceeds the accumulation time limit set by your institution, contact your EHS department to schedule a waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste container.
-
EHS Management: The EHS department will then manage the transportation and final disposal of the waste in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA).
Caption: Decision Tree for the Proper Disposal of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, thereby upholding their commitment to a safe working environment and environmental stewardship.
V. References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
